molecular formula C18H14BrNO2 B1331993 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid CAS No. 351155-45-8

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1331993
CAS No.: 351155-45-8
M. Wt: 356.2 g/mol
InChI Key: DSFQRRFDCGCSST-UHFFFAOYSA-N
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Description

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H14BrNO2 and its molecular weight is 356.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFQRRFDCGCSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361080
Record name 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351155-45-8
Record name 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable and efficient synthetic pathway for the preparation of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a substituted quinoline carboxylic acid of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Pfitzinger reaction, a classical and reliable method for the formation of quinoline-4-carboxylic acids.

Overview of the Synthetic Pathway

The synthesis of the target molecule is proposed via the Pfitzinger reaction, which involves the condensation of a substituted isatin with a methyl ketone in the presence of a strong base. For the synthesis of this compound, the selected key starting materials are 5-bromoisatin and 3,4-dimethylacetophenone. The reaction proceeds through the in-situ formation of isatoic acid, followed by condensation with the enolate of the ketone, subsequent cyclization, and dehydration to yield the final quinoline-4-carboxylic acid.

The overall reaction is depicted below:

Pfitzinger Synthesis 5-Bromoisatin 5-Bromoisatin KOH, Ethanol, Reflux KOH, Ethanol, Reflux 5-Bromoisatin->KOH, Ethanol, Reflux 3,4-Dimethylacetophenone 3,4-Dimethylacetophenone 3,4-Dimethylacetophenone->KOH, Ethanol, Reflux Target_Molecule This compound KOH, Ethanol, Reflux->Target_Molecule

Caption: Pfitzinger reaction pathway for the synthesis.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the key intermediate, 5-bromoisatin, and the final target compound.

Synthesis of 5-Bromoisatin

The starting material, 5-bromoisatin, can be synthesized from isatin via electrophilic bromination.

Reaction: Isatin → 5-Bromoisatin

Reagents and Solvents: Isatin, Pyridinium bromochromate (PBC), Glacial Acetic Acid.

Procedure:

  • To a suspension of pyridinium bromochromate (12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (10 mmol) in a minimal amount of glacial acetic acid.

  • Heat the reaction mixture at 90°C on a water bath with constant stirring for approximately 20 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into cold water (100 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure 5-bromoisatin.[1]

Synthesis of this compound

Reaction: 5-Bromoisatin + 3,4-Dimethylacetophenone → this compound

Reagents and Solvents: 5-Bromoisatin, 3,4-Dimethylacetophenone, Potassium Hydroxide, Ethanol, Water, Diethyl Ether, Acetic Acid.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).

  • To this basic solution, add 5-bromoisatin (0.07 mol) and 3,4-dimethylacetophenone (0.07 mol).

  • Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the majority of the ethanol by distillation or rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the product.

  • Extract the aqueous solution with diethyl ether to remove any unreacted 3,4-dimethylacetophenone and other neutral impurities.[2]

  • Carefully acidify the aqueous layer with glacial acetic acid until the product precipitates.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[2]

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the expected product.

Table 1: Physicochemical Properties of Key Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
5-BromoisatinC₈H₄BrNO₂226.03247-253Orange powder or crystals
3,4-DimethylacetophenoneC₁₀H₁₂O148.20-3Liquid

Table 2: Expected Product Characteristics

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₈H₁₄BrNO₂356.22

Logical Workflow of the Synthesis

The synthesis follows a logical progression from commercially available or readily synthesizable starting materials to the final product. The workflow is designed for efficiency and high yield.

G cluster_0 Starting Material Synthesis cluster_1 Pfitzinger Reaction cluster_2 Purification Isatin Isatin Bromination Bromination Isatin->Bromination PBC, Acetic Acid 5-Bromoisatin 5-Bromoisatin Bromination->5-Bromoisatin Purification Condensation Condensation 5-Bromoisatin->Condensation Cyclization Cyclization Condensation->Cyclization KOH, Ethanol, Reflux 3,4-Dimethylacetophenone 3,4-Dimethylacetophenone 3,4-Dimethylacetophenone->Condensation Crude Product Crude Product Cyclization->Crude Product Acidification Final Product 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Crude Product->Final Product Recrystallization

Caption: Detailed workflow of the synthesis process.

References

An In-depth Technical Guide to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline carboxylic acid class. Quinoline derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their presence in various natural products and pharmacologically active substances. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, with a focus on data and methodologies relevant to researchers in drug discovery and development. While specific experimental data for this exact compound is limited in publicly available literature, this guide consolidates available information and provides data from closely related analogs to offer valuable insights.

Chemical and Physical Properties

PropertyValueSource
CAS Number 351155-45-8[1]
Molecular Formula C₁₈H₁₄BrNO₂[1]
Molecular Weight 356.21 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)Br)C=C2C(=O)O
InChI Key N/A
Appearance N/A
Melting Point N/A
Solubility N/A

Note: "N/A" indicates that the data is not available in the cited sources.

Synthesis

The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through the Doebner reaction . This is a one-pot, three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid.[2][3]

For the specific synthesis of this compound, the likely precursors would be:

  • 4-Bromoaniline

  • 3,4-Dimethylbenzaldehyde

  • Pyruvic acid

General Experimental Protocol (Doebner Reaction)

The following is a generalized protocol for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Doebner reaction, based on procedures for analogous compounds.[3]

Materials:

  • Substituted aniline (e.g., 4-bromoaniline)

  • Substituted benzaldehyde (e.g., 3,4-dimethylbenzaldehyde)

  • Pyruvic acid

  • Solvent (e.g., ethanol, acetic acid)

  • Acid or base catalyst (optional, depending on the specific reaction conditions)

Procedure:

  • Dissolve the aniline and aldehyde in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Add pyruvic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated, or an anti-solvent can be added to induce precipitation.

  • Collect the solid product by filtration, wash with a suitable solvent to remove impurities, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Bromoaniline P1 Doebner Reaction (Condensation) R1->P1 R2 3,4-Dimethylbenzaldehyde R2->P1 R3 Pyruvic Acid R3->P1 Prod 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid P1->Prod

Caption: Synthetic workflow for this compound via the Doebner reaction.

Spectral Properties

Specific spectral data for this compound is not available. However, based on its structure and data from analogous compounds, the following characteristic spectral features can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline and dimethylphenyl rings, the methyl protons, and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for all 18 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the quinoline and phenyl rings, and the methyl group carbons.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching absorption between 1760 and 1690 cm⁻¹.[4] Additional peaks corresponding to C-H, C=C, and C-N stretching and bending vibrations would also be present.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) and/or the protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound (356.21 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M⁺ and M+2⁺ peaks).

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the quinoline-4-carboxylic acid scaffold is a known pharmacophore with a wide range of biological activities.

Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of various enzymes and proteins, including:

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for the de novo biosynthesis of pyrimidines. Inhibition of DHODH can lead to pyrimidine depletion and has been explored as a therapeutic strategy for cancer and autoimmune diseases.[5] The carboxylic acid moiety of these inhibitors often forms key interactions with the enzyme's active site.[5]

  • Multidrug Resistance Protein 2 (MRP2): Inhibition of MRP2, an ATP-binding cassette (ABC) transporter, can be beneficial in overcoming drug resistance in cancer therapy. Some 2-arylquinoline-4-carboxylic acid derivatives have shown inhibitory activity against MRP2.[3]

Illustrative Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of DHODH inhibition by a quinoline-4-carboxylic acid derivative, which represents a potential mechanism of action for the title compound.

SignalingPathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate Pyrimidines Pyrimidines Orotate->Pyrimidines DHODH->Orotate Product DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Inhibitor 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH Inhibition

Caption: Potential inhibition of DHODH by this compound.

Conclusion

This compound is a quinoline derivative with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently scarce, its synthesis can be readily achieved through established methods like the Doebner reaction. Based on the known biological activities of related compounds, it represents a scaffold of interest for the development of novel therapeutic agents, particularly as an enzyme inhibitor. Further studies are warranted to fully elucidate its chemical properties, biological activity, and therapeutic potential.

References

An In-Depth Technical Guide to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 351155-45-8

This technical guide provides a comprehensive overview of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its synthesis via the Pfitzinger reaction, and an exploration of its potential biological activities and mechanisms of action based on related quinoline-4-carboxylic acid derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

PropertyValue
CAS Number 351155-45-8[1][2]
Molecular Formula C₁₈H₁₄BrNO₂[1][2]
Molecular Weight 356.21 g/mol [1][2]
IUPAC Name This compound

Experimental Protocols

The synthesis of this compound is most effectively achieved through the Pfitzinger reaction. This classic method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.

Synthesis of this compound via Pfitzinger Reaction

This protocol is based on the established Pfitzinger synthesis of quinoline-4-carboxylic acid derivatives.

Materials:

  • 5-Bromoisatin

  • 1-(3,4-dimethylphenyl)ethanone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Water (deionized)

  • Hydrochloric Acid (HCl, concentrated)

  • Activated Charcoal

Procedure:

  • Preparation of the Isatin Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water. To this basic solution, add 5-bromoisatin. Stir the mixture at room temperature until the color changes, indicating the formation of the potassium salt of 5-bromoisatinic acid.

  • Condensation Reaction: To the flask containing the isatin salt, add 1-(3,4-dimethylphenyl)ethanone. Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If necessary, remove the ethanol under reduced pressure. The remaining aqueous solution can be diluted with water and washed with a non-polar solvent like diethyl ether to remove any unreacted ketone.

  • Precipitation: Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, potentially with the use of activated charcoal to remove colored impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.

Biological Activity and Potential Mechanisms of Action

While specific biological data for this compound is not extensively available in the public domain, the broader class of quinoline-4-carboxylic acid derivatives has been the subject of significant research, revealing a wide range of pharmacological activities.

Potential Therapeutic Areas
  • Anticancer: Many quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity. Their mechanisms of action are diverse and can include the inhibition of critical enzymes involved in cancer progression, such as histone deacetylases (HDACs), sirtuins (e.g., SIRT3), and dihydroorotate dehydrogenase (DHODH).

  • Antimalarial: The quinoline core is a well-established pharmacophore in antimalarial drug discovery.

  • Antibacterial: Derivatives of quinoline-4-carboxylic acid have shown activity against both Gram-positive and Gram-negative bacteria.

The potential biological activities of this compound are summarized in the table below, based on studies of structurally related molecules.

Biological Target/ActivityPotential Effect
Dihydroorotate Dehydrogenase (DHODH) InhibitionAnticancer, Antimalarial, Anti-inflammatory
Sirtuin (e.g., SIRT3) InhibitionAnticancer
Tubulin Polymerization InhibitionAnticancer
Antibacterial ActivityInhibition of bacterial growth

Signaling Pathways and Experimental Workflows

The synthesis and characterization of quinoline-4-carboxylic acids follow a well-defined experimental workflow. The primary synthetic route, the Pfitzinger reaction, has a clear logical progression from starting materials to the final product.

Pfitzinger Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using the Pfitzinger reaction.

Pfitzinger_Workflow Start Starting Materials (5-Bromoisatin, 1-(3,4-dimethylphenyl)ethanone, KOH) Reaction Pfitzinger Reaction (Base-catalyzed condensation) Start->Reaction Workup Aqueous Work-up (Acidification) Reaction->Workup Purification Recrystallization Workup->Purification Product Final Product (this compound) Purification->Product

Caption: General workflow for the Pfitzinger synthesis.

Potential Anticancer Mechanism of Action

Based on the known activities of similar quinoline-4-carboxylic acids, a potential mechanism of action in cancer could involve the inhibition of key cellular enzymes. The following diagram illustrates a hypothetical signaling pathway.

Anticancer_Pathway Compound 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid DHODH DHODH Inhibition Compound->DHODH SIRT3 SIRT3 Inhibition Compound->SIRT3 Pyrimidine Decreased Pyrimidine Synthesis DHODH->Pyrimidine Mitochondria Mitochondrial Dysfunction SIRT3->Mitochondria CellCycle Cell Cycle Arrest Pyrimidine->CellCycle Apoptosis Apoptosis Mitochondria->Apoptosis CellCycle->Apoptosis

Caption: Potential anticancer signaling pathway.

References

An In-Depth Technical Guide on the Potential Mechanism of Action of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of the novel compound, 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. While direct experimental data for this specific molecule is not yet available in peer-reviewed literature, this document extrapolates its likely biological activities based on extensive research into the quinoline-4-carboxylic acid scaffold and its derivatives. The quinoline core is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] This guide will focus on two prominent and well-documented mechanisms of action for this class of compounds: the inhibition of dihydroorotate dehydrogenase (DHODH) and the modulation of multidrug resistance-associated protein 2 (MRP2). Furthermore, the guide will explore the general cytotoxic potential of this compound class against cancer cell lines. Detailed experimental protocols for assessing these activities and visualizations of the relevant biological pathways are provided to facilitate further research and drug development efforts.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic value.[1] The introduction of a carboxylic acid moiety at the 4-position, yielding the quinoline-4-carboxylic acid backbone, has been a particularly fruitful strategy in the development of novel therapeutic agents. This structural motif is synthetically accessible, often through classic name reactions like the Pfitzinger or Doebner condensations, and is amenable to a wide range of chemical modifications.[1] These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activity, leading to the discovery of potent and selective modulators of various cellular targets.

The subject of this guide, this compound, is a novel derivative that combines the quinoline-4-carboxylic acid core with a bromo substituent at the 6-position and a 3,4-dimethylphenyl group at the 2-position. While the specific biological target of this compound has not been definitively identified, the structural features suggest several plausible mechanisms of action that are characteristic of this compound class.

Potential Mechanisms of Action

Based on the activities of structurally related 2-aryl-quinoline-4-carboxylic acids, two primary mechanisms of action are proposed for this compound: inhibition of dihydroorotate dehydrogenase (DHODH) and inhibition of the drug efflux pump, multidrug resistance-associated protein 2 (MRP2).

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

2.1.1. The Role of DHODH in Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. It catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the production of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides. These nucleotides are essential for DNA and RNA synthesis, and thus, rapidly proliferating cells, such as cancer cells, are highly dependent on the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and apoptosis, making it an attractive target for cancer therapy.

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidine Nucleotides->DNA & RNA Synthesis DHODH->Orotate Inhibitor 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH

2.1.2. Quinoline-4-Carboxylic Acids as DHODH Inhibitors

Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH. The mechanism of inhibition is believed to involve the binding of the quinoline scaffold to the ubiquinone binding pocket of the enzyme. The carboxylic acid moiety is crucial for this interaction, often forming key hydrogen bonds with amino acid residues in the active site. The 2-aryl substituent plays a significant role in defining the potency and selectivity of the inhibitor.

2.1.3. Quantitative Data for Analogous Compounds

While no specific data exists for this compound, the following table summarizes the DHODH inhibitory activity of some related quinoline-4-carboxylic acid derivatives.

Compound IDR1R2DHODH IC50 (µM)Reference
1 HPhenyl0.250[2]
2 H4-Fluorophenyl0.042[2]
3 H4-Chlorophenyl0.029[2]
4 H4-Bromophenyl0.021[2]

Table 1: DHODH Inhibitory Activity of 2-Aryl-quinoline-4-carboxylic Acids.

Inhibition of Multidrug Resistance-Associated Protein 2 (MRP2)

2.2.1. The Role of MRP2 in Drug Efflux

Multidrug resistance-associated protein 2 (MRP2), also known as ABCC2, is an ATP-binding cassette (ABC) transporter protein that plays a crucial role in the efflux of a wide range of xenobiotics and their metabolites from cells. It is highly expressed in the liver, kidney, and intestine, where it contributes to the detoxification and elimination of drugs. Overexpression of MRP2 in cancer cells is a significant mechanism of multidrug resistance, as it can actively pump chemotherapeutic agents out of the cells, thereby reducing their intracellular concentration and efficacy.

MRP2_Efflux cluster_cell Cell Drug Drug MRP2 MRP2 Drug->MRP2 Drug_out Drug MRP2->Drug_out ATP -> ADP + Pi Inhibitor 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Inhibitor->MRP2 Extracellular Extracellular Extracellular->Drug Drug Influx

2.2.2. Quinoline Derivatives as MRP2 Inhibitors

Certain quinoline derivatives have been shown to inhibit the function of MRP2. By blocking the drug efflux activity of this transporter, these compounds can potentially reverse multidrug resistance and enhance the efficacy of co-administered chemotherapeutic agents. The precise mechanism of MRP2 inhibition by quinoline derivatives is not fully elucidated but is thought to involve competitive or non-competitive binding to the transporter.

2.2.3. Quantitative Data for Analogous Compounds

The following table presents data on the MRP2 inhibitory activity of quinoline derivatives.

Compound IDStructureCell LineIC50 (µM)Reference
Ketoprofen (Reference)A2780/RCIS>100[3]
Compound 6d 6-Benzoyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acidA2780/RCIS>100[3]
Compound 6e 6-Benzoyl-2-(4-chlorophenyl)quinoline-4-carboxylic acidA2780/RCIS>100[3]

Table 2: MRP2 Inhibitory Activity of Selected Quinoline Derivatives. (Note: While the cited study designed compounds as MRP2 inhibitors, the tested carboxylic acid derivatives showed low potency in the A2780/RCIS cell line).

General Cytotoxic and Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents. Derivatives of quinoline-4-carboxylic acid have demonstrated cytotoxic effects against a variety of cancer cell lines. The mechanisms underlying these effects are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

3.1. Quantitative Data on Cytotoxicity

The following table summarizes the cytotoxic activity of various quinoline-4-carboxylic acid derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50Reference
P6 MLLr leukemic cell lines7.2 µM[1]
Compound 7c MCF-7 (Breast)1.73 µg/mL[1]
Compound 41 (DHODH Inhibition)0.00971 µM[1]

Table 3: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives.

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed protocols for key in vitro assays.

Experimental_Workflow Synthesis Synthesis of 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid DHODH_Assay DHODH Inhibition Assay Synthesis->DHODH_Assay MRP2_Assay MRP2 Inhibition Assay Synthesis->MRP2_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity_Assay Data_Analysis Data Analysis and IC50 Determination DHODH_Assay->Data_Analysis MRP2_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Elucidation Further Mechanism of Action Studies Data_Analysis->Mechanism_Elucidation

Synthesis of this compound

The synthesis of the title compound can be achieved via the Pfitzinger reaction.

Materials:

  • 6-Bromoisatin

  • 1-(3,4-dimethylphenyl)ethan-1-one

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid for acidification

Procedure:

  • Dissolve 6-bromoisatin and potassium hydroxide in a mixture of ethanol and water.

  • Add 1-(3,4-dimethylphenyl)ethan-1-one to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted ketone.

  • Acidify the aqueous layer with HCl or acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield this compound.

DHODH Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.

Materials:

  • Recombinant human DHODH

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Dihydroorotate (DHO)

  • Decylubiquinone (Coenzyme Q analog)

  • 2,6-dichloroindophenol (DCIP)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add a small volume of the compound dilutions. Include a DMSO-only control.

  • Add the DHODH enzyme solution to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature.

  • Prepare a substrate mixture containing DHO, decylubiquinone, and DCIP in the assay buffer.

  • Initiate the reaction by adding the substrate mixture to all wells.

  • Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.

  • Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

MRP2 Inhibition Assay (Vesicular Transport)

This assay utilizes inside-out membrane vesicles containing overexpressed MRP2 to measure the transport of a probe substrate.

Materials:

  • MRP2-expressing membrane vesicles

  • Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl)

  • Radiolabeled or fluorescent MRP2 substrate (e.g., [³H]-estradiol-17-β-glucuronide)

  • ATP and MgCl₂

  • Test compound (dissolved in DMSO)

  • Scintillation cocktail and counter (for radiolabeled substrates) or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, combine the membrane vesicles, test compound, and assay buffer. Pre-incubate at 37°C.

  • Initiate the transport reaction by adding the probe substrate and Mg-ATP.

  • Incubate for a defined period at 37°C.

  • Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay medium.

  • Wash the filters with ice-cold buffer to remove unbound substrate.

  • Quantify the amount of substrate transported into the vesicles using liquid scintillation counting or fluorescence measurement.

  • Determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Test compound

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, its structural similarity to known bioactive quinoline-4-carboxylic acid derivatives provides a strong basis for postulating its potential biological targets. The inhibition of DHODH and MRP2 are two highly plausible mechanisms that warrant further investigation. The experimental protocols provided in this guide offer a clear path for elucidating the pharmacological profile of this and other novel quinoline derivatives. Future studies should focus on the synthesis and in vitro testing of this compound to confirm its activity against these targets and to explore its therapeutic potential, particularly in the context of cancer and drug resistance.

References

Biological Activity of 6-Bromo-2-aryl-quinoline-4-carboxylic Acids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific biological activity data, quantitative metrics, or detailed experimental protocols for the compound 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid . The following information is a technical guide based on the biological activities of the broader class of 6-bromo-2-aryl-quinoline-4-carboxylic acid derivatives and is intended to provide a general framework for potential research and development.

Executive Summary

The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position and an aryl group at the 2-position can significantly modulate these activities. While specific data for this compound is not publicly available, this technical guide will explore the known biological activities of structurally similar compounds, focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. We will also present generalized experimental protocols and potential signaling pathways based on the activities of this class of compounds.

Potential Biological Activities of 6-Bromo-2-aryl-quinoline-4-carboxylic Acids

Based on the available literature for analogous compounds, the 6-bromo-2-aryl-quinoline-4-carboxylic acid scaffold is predicted to possess several key biological activities.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of quinoline-4-carboxylic acid derivatives against various cancer cell lines. The proposed mechanisms of action for this class of compounds are diverse and include:

  • Enzyme Inhibition:

    • Kinase Inhibition: Many quinoline derivatives are known to target various protein kinases that are crucial for cancer cell signaling and proliferation.

    • Dihydroorotate Dehydrogenase (DHODH) Inhibition: Some quinoline-4-carboxylic acid analogs have been identified as potent inhibitors of DHODH, an enzyme essential for de novo pyrimidine biosynthesis, which is critical for rapidly dividing cancer cells.

  • Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through various intracellular signaling cascades.

  • Cell Cycle Arrest: They can potentially halt the cell cycle at different phases, thereby preventing cancer cell proliferation.

Anti-inflammatory Activity

The quinoline scaffold is present in several anti-inflammatory agents. The potential anti-inflammatory effects of 6-bromo-2-aryl-quinoline-4-carboxylic acids could be mediated through the inhibition of key inflammatory enzymes and signaling pathways.

Antimicrobial Activity

Quinolone antibiotics are a major class of antibacterial agents. While the specific compound is not a classic quinolone, the quinoline core suggests a potential for antimicrobial activity against a range of bacteria and fungi.

Quantitative Data for Structurally Similar Compounds

While no quantitative data was found for the specific compound of interest, the following table summarizes IC50 values for representative 6-bromo-quinoline and 2-aryl-quinoline-4-carboxylic acid derivatives from the literature to provide a comparative context for potential potency.

Compound ClassTarget/AssayCell Line/EnzymeIC50 (µM)
6-Bromo-quinoline derivativeAntiproliferativeVarious Cancer Cell LinesBroad range
2-Aryl-quinoline-4-carboxylic acidDHODH InhibitionHuman DHODHNanomolar to micromolar range
2-Aryl-quinoline-4-carboxylic acidAntiproliferativeVarious Cancer Cell LinesMicromolar range

Note: This table is a generalized representation and does not contain data for the specific title compound. The actual activity of this compound would need to be determined experimentally.

Experimental Protocols

The following are generalized methodologies for key experiments that would be essential to characterize the biological activity of this compound.

Antiproliferative Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Kinase Inhibition Assay (Generic)
  • Assay Principle: A variety of assay formats can be used, such as fluorescence resonance energy transfer (FRET), luminescence, or radioactive assays, to measure the activity of a specific kinase.

  • Reaction Mixture: The kinase, its specific substrate, and ATP are combined in a reaction buffer.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of one of the key components (e.g., ATP) and incubated at a specific temperature for a set period.

  • Detection: The reaction is stopped, and the product formation is measured using a suitable detection method.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

DHODH Inhibition Assay
  • Enzyme and Substrates: Recombinant human DHODH, dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol) are used.

  • Assay Procedure: The enzyme is pre-incubated with the test compound at various concentrations. The reaction is initiated by the addition of dihydroorotate.

  • Measurement: The reduction of the electron acceptor is monitored spectrophotometrically over time.

  • Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined to calculate the IC50 value.

Potential Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for screening and a potential signaling pathway that could be modulated by this class of compounds.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound Synthesis Compound Synthesis Purity Analysis Purity Analysis Compound Synthesis->Purity Analysis Antiproliferative Screen Antiproliferative Screen Purity Analysis->Antiproliferative Screen Enzyme Inhibition Assays Enzyme Inhibition Assays Antiproliferative Screen->Enzyme Inhibition Assays Active Compounds Cell Cycle Analysis Cell Cycle Analysis Antiproliferative Screen->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Antiproliferative Screen->Apoptosis Assays Animal Model Studies Animal Model Studies Enzyme Inhibition Assays->Animal Model Studies Toxicity Assessment Toxicity Assessment Animal Model Studies->Toxicity Assessment

Caption: Generalized workflow for the biological evaluation of novel compounds.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK) Signaling Cascade (e.g., MAPK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation 6-Bromo-2-aryl-quinoline-4-carboxylic acid 6-Bromo-2-aryl-quinoline-4-carboxylic acid 6-Bromo-2-aryl-quinoline-4-carboxylic acid->Receptor Tyrosine Kinase 6-Bromo-2-aryl-quinoline-4-carboxylic acid->Signaling Cascade (e.g., MAPK)

Caption: Potential inhibition of a generic kinase-mediated signaling pathway.

Conclusion

While direct biological data for this compound is currently unavailable in the public domain, the broader class of 6-bromo-2-aryl-quinoline-4-carboxylic acids represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further investigation through the experimental protocols outlined in this guide is necessary to elucidate the specific biological activities and mechanisms of action of this particular compound. The provided workflows and potential pathway diagrams offer a foundational framework for initiating such research.

Unveiling the Therapeutic Potential of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid (I-BET-762): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, also known as I-BET-762 or GSK525762, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] These proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating the transcription of key genes involved in cell proliferation, apoptosis, and inflammation.[3][4] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, I-BET-762 disrupts their chromatin localization and inhibits the transcription of critical oncogenes, most notably c-Myc.[4][5] This technical guide provides an in-depth overview of the therapeutic potential of I-BET-762, summarizing its mechanism of action, preclinical efficacy, and key experimental methodologies for its characterization.

Core Therapeutic Target: The BET Family of Proteins

The primary therapeutic targets of I-BET-762 are the members of the BET family of bromodomain-containing proteins: BRD2, BRD3, and BRD4.[3][6] These proteins act as epigenetic "readers," translating the histone acetylation code into downstream transcriptional events. They play a pivotal role in the assembly of transcriptional machinery at gene promoters and enhancers, leading to the expression of genes essential for cellular growth and survival.[4] In numerous cancers, the aberrant activity of BET proteins drives the expression of oncogenes, including the master regulator c-Myc, contributing to uncontrolled cell proliferation and tumor progression.[4][5]

Mechanism of Action: Transcriptional Repression of Oncogenes

I-BET-762 exerts its anti-cancer effects by competitively inhibiting the interaction between BET bromodomains and acetylated lysine residues on histone tails.[3][6] This disruption prevents the recruitment of transcriptional elongation factors, such as the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of BET target genes.[5] The subsequent suppression of transcriptional activity leads to a rapid downregulation of key oncoproteins, most notably c-Myc.[4][5] The reduction in c-Myc levels induces cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[4]

IBET762_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Acetylated_Histones Acetylated Histones BET_Proteins BET Proteins (BRD2, BRD3, BRD4) BET_Proteins->Acetylated_Histones Binds to PTEFb P-TEFb BET_Proteins->PTEFb Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates & Activates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription Ribosome Ribosome cMyc_mRNA->Ribosome cMyc_Protein c-Myc Protein (Oncogenic Driver) Ribosome->cMyc_Protein Translation IBET762 I-BET-762 IBET762->BET_Proteins Inhibits Binding

Figure 1: Mechanism of action of I-BET-762.

Quantitative Data Summary

The following tables summarize the binding affinities and cellular potencies of I-BET-762 against various BET bromodomains and cancer cell lines.

Table 1: Binding Affinity of I-BET-762 for BET Bromodomains

TargetAssay TypeValue (nM)Reference
BRD2FRETIC50 = 32.5[7][8]
BRD3FRETIC50 = 42.4[7][8]
BRD4FRETIC50 = 36.1[7][8]
BRD2/3/4 (tandem bromodomains)FRETKd = 50.5 - 61.3[3][7]
Cell-free BET proteins-IC50 = ~35[6][7]

Table 2: In Vitro Cellular Potency of I-BET-762

Cell LineCancer TypeAssayIC50 (nM)Reference
NUT Midline Carcinoma (NMC)NUT Midline CarcinomaGrowth Inhibition50 (median)[1][2]
Solid Tumors (various)VariousGrowth Inhibition50 - 1698 (median)[1][2]
LNCaPProstate CancerGrowth Inhibition25 - 150[4]
VCaPProstate CancerGrowth Inhibition25 - 150[4]
22RV1Prostate CancerGrowth Inhibition25 - 150[4]
Aspc-1Pancreatic Cancer-231[9]
CAPAN-1Pancreatic Cancer-990[9]
PANC-1Pancreatic Cancer-2550[9]
HL-60Acute Myeloid LeukemiaMTS Assay120[10]
697Acute Lymphoblastic LeukemiaCellTiter-GloEC50 = 1170[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of I-BET-762.

Fluorescence Resonance Energy Transfer (FRET) Assay for BET Bromodomain Binding

This assay is used to determine the in vitro potency of I-BET-762 in displacing a fluorescently labeled peptide from the acetyl-lysine binding pocket of BET bromodomains.[6][7]

  • Reagents:

    • Recombinant human BRD2, BRD3, and BRD4 proteins (e.g., 50-200 nM).

    • Tetra-acetylated Histone H4 peptide (e.g., 200 nM).

    • Europium cryptate-labeled streptavidin (e.g., 2 nM).

    • XL-665-labeled anti-6His antibody (e.g., 10 nM).

    • Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS, 0.05% (v/v) BSA, 400 mM KF.

    • I-BET-762 serially diluted in DMSO.

  • Procedure:

    • In a 384-well plate, add the BET protein and the tetra-acetylated Histone H4 peptide to the assay buffer.

    • Add serially diluted I-BET-762 or DMSO (vehicle control).

    • Incubate at room temperature for 1 hour to allow for binding equilibrium.

    • Add the FRET detection reagents (Europium cryptate-labeled streptavidin and XL-665-labeled anti-6His antibody).

    • Incubate for an additional hour at room temperature, protected from light.

    • Read the plate using a microplate reader capable of time-resolved fluorescence, with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

    • Calculate the FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

FRET_Assay_Workflow Start Start: Prepare Reagents Step1 1. Add BET Protein and Acetylated H4 Peptide to Plate Start->Step1 Step2 2. Add I-BET-762 (or DMSO control) Step1->Step2 Step3 3. Incubate for 1 hour (Binding Equilibrium) Step2->Step3 Step4 4. Add FRET Detection Reagents Step3->Step4 Step5 5. Incubate for 1 hour (Protected from Light) Step4->Step5 Step6 6. Read Plate (Excitation: 320 nm, Emission: 615/665 nm) Step5->Step6 Step7 7. Analyze Data and Calculate IC50 Step6->Step7 End End: Determine Binding Potency Step7->End

Figure 2: Workflow for the FRET-based binding assay.
Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10]

  • Reagents:

    • Cancer cell lines of interest.

    • Appropriate cell culture medium with 10% FBS.

    • I-BET-762 serially diluted in DMSO.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Seed cells in a 96-well plate at an optimal density for growth (e.g., 2,000-10,000 cells/well) in 100 µL of media.

    • Allow cells to adhere for 12-24 hours.

    • Add 100 µL of media containing serially diluted I-BET-762 or DMSO (vehicle control) to the wells.

    • Incubate for the desired time period (e.g., 96 hours).

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

    • Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression model.

Western Blot Analysis for c-Myc Expression

This technique is used to detect and quantify the levels of c-Myc protein in cells following treatment with I-BET-762.[4][5]

  • Reagents:

    • Cancer cell lines.

    • I-BET-762.

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • Nitrocellulose or PVDF membranes.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against c-Myc.

    • Primary antibody against a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Treat cells with various concentrations of I-BET-762 or DMSO for the desired duration (e.g., 24-72 hours).

    • Harvest and lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate.

    • Image the blot using a chemiluminescence detection system.

    • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

Logical Relationships of Downstream Effects

The inhibition of BET proteins by I-BET-762 triggers a cascade of downstream events, ultimately leading to anti-tumor activity.

IBET762_Downstream_Effects IBET762 I-BET-762 BET_Inhibition BET Protein Inhibition IBET762->BET_Inhibition cMyc_Downregulation Downregulation of c-Myc BET_Inhibition->cMyc_Downregulation Cell_Cycle_Arrest Cell Cycle Arrest (G1) cMyc_Downregulation->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis cMyc_Downregulation->Apoptosis Senescence Induction of Senescence cMyc_Downregulation->Senescence Anti_Tumor_Activity Anti-Tumor Activity Cell_Cycle_Arrest->Anti_Tumor_Activity Apoptosis->Anti_Tumor_Activity Senescence->Anti_Tumor_Activity

References

A Comprehensive Technical Guide to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a molecule of interest within the broader class of quinoline-4-carboxylic acid derivatives. While specific experimental data for this exact compound is limited in publicly available literature, this document extrapolates from well-established synthetic methodologies and the known biological activities of structurally related compounds. This guide covers the probable synthetic routes, including detailed experimental protocols, and discusses the potential biological significance of this compound in the context of drug discovery and development.

Introduction

Quinoline-4-carboxylic acids represent a significant scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The specific compound, this compound (CAS No. 351155-45-8; Molecular Formula: C18H14BrNO2; Molar Mass: 356.21 g/mol ), incorporates a bromine atom at the 6-position and a 3,4-dimethylphenyl group at the 2-position, substitutions that are anticipated to modulate its biological profile.[2][3] This guide will detail the most probable synthetic pathways to this molecule and explore its potential therapeutic applications based on the activities of analogous compounds.

Synthetic Methodologies

The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-documented, with the Pfitzinger and Doebner reactions being the most prominent and versatile methods.[4][5]

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[4][6] For the synthesis of this compound, this would involve the reaction of 5-bromoisatin with 1-(3,4-dimethylphenyl)ethanone.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoisatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.

  • Addition of Ketone: To this solution, add a solution of 1-(3,4-dimethylphenyl)ethanone (1.1 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with 3 M hydrochloric acid to a pH of 5-6 to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.[7]

Diagram: Pfitzinger Reaction Pathway

Pfitzinger_Reaction cluster_reagents Reagents cluster_product Product 5-Bromoisatin 5-Bromoisatin Intermediate Intermediate 5-Bromoisatin->Intermediate Ring Opening 1-(3,4-dimethylphenyl)ethanone 1-(3,4-dimethylphenyl)ethanone 1-(3,4-dimethylphenyl)ethanone->Intermediate Condensation KOH, EtOH/H2O KOH, EtOH/H2O KOH, EtOH/H2O->Intermediate This compound This compound Intermediate->this compound Cyclization & Dehydration

Caption: Proposed Pfitzinger synthesis of the target compound.

Doebner Reaction

The Doebner reaction provides an alternative route, involving the reaction of an aniline, an aldehyde, and pyruvic acid.[5] To synthesize the title compound, this would entail the reaction of 4-bromoaniline, 3,4-dimethylbenzaldehyde, and pyruvic acid.

  • Reaction Setup: In a suitable solvent such as ethanol, dissolve 4-bromoaniline (1 equivalent) and 3,4-dimethylbenzaldehyde (1 equivalent).

  • Addition of Pyruvic Acid: Add pyruvic acid (1.1 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture, which should result in the precipitation of the product.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry. Recrystallization from an appropriate solvent can be performed for further purification.

Diagram: Doebner Reaction Pathway

Doebner_Reaction cluster_reagents Conditions cluster_product Product 4-Bromoaniline 4-Bromoaniline Schiff_Base Schiff_Base 4-Bromoaniline->Schiff_Base Condensation 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde->Schiff_Base Pyruvic Acid Pyruvic Acid Adduct Adduct Pyruvic Acid->Adduct Ethanol, Reflux Ethanol, Reflux Ethanol, Reflux->Schiff_Base Ethanol, Reflux->Adduct This compound This compound Schiff_Base->Adduct + Pyruvic Acid Adduct->this compound Cyclization & Oxidation

Caption: Proposed Doebner synthesis of the target compound.

Potential Biological Activities and Applications

While no specific biological data for this compound has been found, the quinoline-4-carboxylic acid scaffold is associated with a diverse range of pharmacological activities.

Anticancer Activity

Many quinoline derivatives exhibit potent antiproliferative properties. For instance, certain derivatives have shown significant growth inhibition against various cancer cell lines, including mammary (MCF7) and cervical (HeLa) cancer cells.[3] The proposed mechanism often involves the chelation of divalent metals, which are crucial for the function of various enzymes involved in cell proliferation.

Anti-inflammatory Activity

Quinoline-4-carboxylic acids have also demonstrated notable anti-inflammatory effects. In studies using lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines (RAW264.7), these compounds have shown appreciable anti-inflammatory affinities, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[3]

Enzyme Inhibition

Derivatives of quinoline-4-carboxylic acid have been identified as inhibitors of several key enzymes:

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for de novo pyrimidine biosynthesis, and its inhibition can halt cell proliferation.

  • Histone Deacetylases (HDACs): HDAC inhibitors are a class of anticancer agents, and certain 2-phenylquinoline-4-carboxylic acid derivatives have shown inhibitory activity.

  • Sirtuin 3 (SIRT3): SIRT3 is a mitochondrial deacetylase, and its inhibition has been explored as a potential cancer therapy.

Quantitative Data

As no specific experimental studies for this compound are available, no quantitative data such as IC50 or Ki values can be provided at this time. The tables below are templates that can be populated as data becomes available through future research.

Table 1: Hypothetical Anticancer Activity Data

Cell LineIC50 (µM)
MCF-7 (Breast)-
HeLa (Cervical)-
A549 (Lung)-
PC-3 (Prostate)-

Table 2: Hypothetical Enzyme Inhibition Data

EnzymeIC50 (nM)
DHODH-
HDAC1-
SIRT3-

Conclusion

This compound is a promising but currently understudied member of the quinoline-4-carboxylic acid family. Based on established synthetic routes like the Pfitzinger and Doebner reactions, its synthesis is highly feasible. The known biological activities of structurally similar compounds suggest that it warrants investigation as a potential anticancer, anti-inflammatory, or enzyme-inhibiting agent. Further research is necessary to synthesize this compound, characterize its physicochemical properties, and evaluate its biological activity to unlock its full therapeutic potential.

References

The Emergence of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: A Synthetic and Therapeutic Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a distinct member of the quinoline carboxylic acid family, stands as a compound of significant interest in medicinal chemistry. While specific historical discovery data for this exact molecule remains elusive in current literature, its structural framework suggests a synthesis pathway rooted in established organic reactions and points toward a range of potential therapeutic applications. This technical guide consolidates the likely synthetic routes, based on analogous compounds, and explores the potential biological significance of this molecule, providing a foundational resource for researchers in drug discovery and development.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

Quinoline derivatives are a cornerstone in the architecture of numerous natural products and synthetic bioactive compounds.[1][2] The quinoline-4-carboxylic acid moiety, in particular, is a privileged scaffold, conferring a diverse array of pharmacological properties.[1][3] These compounds have demonstrated a broad spectrum of activities, including antitumor, anti-inflammatory, antibacterial, and antiviral effects.[1][3] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Synthetic Pathways: The Doebner Reaction

The most probable and widely employed method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction .[1] This one-pot, three-component condensation reaction provides a direct and efficient route to the quinoline-4-carboxylic acid core.[4] The reaction typically involves an aniline, an aldehyde, and pyruvic acid.[1]

For the specific synthesis of this compound, the likely precursors would be:

  • Aniline derivative: 4-Bromoaniline

  • Aldehyde derivative: 3,4-Dimethylbenzaldehyde

  • Keto-acid: Pyruvic acid

The general mechanism of the Doebner reaction is believed to proceed through an initial condensation of the aniline and aldehyde to form a Schiff base. This is followed by a reaction with the enol form of pyruvic acid, subsequent cyclization, and dehydration to yield the final quinoline-4-carboxylic acid product.[1]

Experimental Protocol: A Generalized Doebner Reaction

While a specific protocol for the title compound is not documented, the following generalized procedure for a Doebner reaction can be adapted.[2][4]

Table 1: Generalized Reagents and Solvents for Doebner Reaction

Reagent/SolventRoleExample Molar Ratio
Substituted AnilineStarting Material1.0 equiv
Substituted AldehydeStarting Material1.1 equiv
Pyruvic AcidStarting Material1.5 equiv
Ethanol or AcetonitrileSolvent-
Lewis Acid (e.g., BF₃·OEt₂)Catalyst (Optional)0.5 equiv

Procedure:

  • A solution of the substituted aniline and the substituted aldehyde is prepared in a suitable solvent such as ethanol or acetonitrile in a round-bottom flask.

  • Optionally, a Lewis acid catalyst can be added to the mixture at room temperature.

  • The reaction mixture is then heated, typically to reflux, for a specified period (e.g., 1-2 hours).

  • A solution of pyruvic acid in the same solvent is then added dropwise to the reaction mixture.

  • The mixture is then stirred at the elevated temperature for an extended period, often 20-24 hours, until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is typically isolated through filtration, followed by washing with a suitable solvent and drying. Further purification can be achieved by recrystallization.

Diagram 1: Proposed Synthesis of this compound via the Doebner Reaction

G R1 4-Bromoaniline P This compound R1->P + R2 3,4-Dimethylbenzaldehyde R2->P + R3 Pyruvic Acid R3->P + Solvent Ethanol or Acetonitrile Heat Reflux

A schematic representation of the Doebner reaction for the target compound.

Diagram 2: Generalized Mechanism of the Doebner Reaction

G Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase Adduct Intermediate Adduct SchiffBase->Adduct PyruvicAcid Pyruvic Acid (enol form) PyruvicAcid->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic acid Cyclized->Product - H₂O

The stepwise mechanism of the Doebner reaction.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been published, the activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic value.

Table 2: Reported Biological Activities of Quinoline-4-Carboxylic Acid Derivatives

Biological ActivityDescriptionReference
Antiproliferative Several quinoline-4-carboxylic acid derivatives have shown significant growth inhibition against various cancer cell lines.[3]
Anti-inflammatory These compounds have demonstrated the ability to reduce inflammation in cellular models, often comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs).[3]
Antibacterial The quinoline core is a well-known pharmacophore in antibacterial agents, with some derivatives showing potent activity against both Gram-positive and Gram-negative bacteria.[2]
Kinase Inhibition Certain quinoline derivatives have been identified as inhibitors of specific kinases involved in cell signaling pathways, such as Aurora A kinase, which is implicated in cancer.

The presence of the bromine atom at the 6-position and the dimethylphenyl group at the 2-position of the quinoline ring are expected to modulate the compound's lipophilicity and electronic properties, which could significantly influence its biological activity and target specificity.

Future Directions and Conclusion

The synthesis of this compound via the Doebner reaction presents a feasible and direct route to this novel compound. Based on the well-documented biological activities of the quinoline-4-carboxylic acid scaffold, this molecule holds considerable promise for further investigation as a potential therapeutic agent. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive screening for its antiproliferative, anti-inflammatory, and antimicrobial properties. Such studies will be crucial in elucidating its specific mechanism of action and potential for development into a clinically relevant drug candidate.

References

Spectroscopic and Synthetic Profile of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

  • Molecular Formula: C₁₈H₁₄BrNO₂[1][2]

  • Molecular Weight: 356.21 g/mol [1][2]

  • CAS Number: 351155-45-8[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from characteristic values for similar quinoline-based compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~13.5 - 14.0broad s1HCOOH
~8.5 - 8.7d1HH5 (quinoline)
~8.2 - 8.4s1HH3 (quinoline)
~8.0 - 8.2d1HH8 (quinoline)
~7.8 - 8.0dd1HH7 (quinoline)
~7.7 - 7.9s1HH2' (phenyl)
~7.5 - 7.7d1HH6' (phenyl)
~7.3 - 7.5d1HH5' (phenyl)
~2.3 - 2.4s3H3'-CH₃ or 4'-CH₃
~2.3 - 2.4s3H3'-CH₃ or 4'-CH₃

Rationale: The acidic proton of the carboxylic acid is expected to appear at a very downfield chemical shift.[3] The aromatic protons of the quinoline and dimethylphenyl rings will resonate in the 7.0-9.0 ppm region, with multiplicities determined by their coupling with neighboring protons. The two methyl groups on the phenyl ring are expected to appear as singlets in the typical benzylic proton region.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Provisional Assignment
~167 - 169COOH
~153 - 155C2 (quinoline)
~146 - 148C4 (quinoline)
~145 - 147C8a (quinoline)
~138 - 140C3' or C4' (phenyl)
~136 - 138C3' or C4' (phenyl)
~133 - 135C1' (phenyl)
~130 - 132C7 (quinoline)
~129 - 131C5' (phenyl)
~128 - 130C6' (phenyl)
~127 - 129C5 (quinoline)
~124 - 126C8 (quinoline)
~122 - 124C4a (quinoline)
~120 - 122C6 (quinoline)
~118 - 120C3 (quinoline)
~19 - 213'-CH₃
~19 - 214'-CH₃

Rationale: The carboxyl carbon is expected in the 167-169 ppm range. The aromatic and heteroaromatic carbons will appear in the 118-155 ppm region. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl groups. The two methyl carbons will have chemical shifts around 20 ppm.[3]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zInterpretation
355/357[M]⁺ molecular ion peak (characteristic 1:1 isotopic pattern for Bromine)
310/312[M - COOH]⁺
233[M - Br - COOH]⁺

Rationale: The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).[4] Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxylic group (COOH) or carbon dioxide (CO₂).[4]

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~3050MediumC-H stretch (Aromatic)
~2920, ~2860MediumC-H stretch (Methyl)
~1700-1725StrongC=O stretch (Carboxylic acid)
~1600, ~1580, ~1470Medium-StrongC=C and C=N stretch (Quinoline and Phenyl rings)
~1250MediumC-O stretch (Carboxylic acid)
~830StrongC-H bend (Aromatic, out-of-plane)
~600-700MediumC-Br stretch

Rationale: The IR spectrum will be characterized by a very broad O-H stretching band typical for carboxylic acid dimers. A strong carbonyl (C=O) absorption will be present around 1700-1725 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations, as well as the C-Br stretch, will also be observable.[3][5][6]

Experimental Protocols: Synthesis via the Doebner Reaction

The synthesis of this compound can be effectively achieved using the Doebner reaction. This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[7][8]

Materials and Reagents:
  • 4-Bromoaniline

  • 3,4-Dimethylbenzaldehyde

  • Pyruvic acid

  • Ethanol (or a suitable solvent)

  • Hydrochloric acid (catalyst, optional)

Reaction Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1 equivalent) in ethanol.

  • Addition of Aldehyde: To this solution, add 3,4-dimethylbenzaldehyde (1 equivalent).

  • Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 equivalents) to the reaction mixture. A catalytic amount of concentrated hydrochloric acid can be added if required.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, being a carboxylic acid, may precipitate out of the ethanolic solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: The crude product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the pure this compound.

Visualized Workflow and Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of the target compound via the Doebner reaction.

G Doebner Reaction Workflow cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification R1 4-Bromoaniline Mix Mix in Ethanol R1->Mix R2 3,4-Dimethylbenzaldehyde R2->Mix R3 Pyruvic Acid R3->Mix Reflux Reflux (4-6h) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Product 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Recrystallize->Product

Caption: Synthetic workflow for this compound.

This guide serves as a foundational resource for researchers working with this compound. The provided predictive data and synthetic protocols are intended to facilitate further investigation and application of this compound in various scientific domains.

References

Methodological & Application

Application Notes and Protocols for 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of "6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid," a putative inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following protocols describe two standard assays for characterizing the inhibitory activity of this compound: a biochemical kinase assay to measure direct enzyme inhibition and a cell-based assay to assess the inhibition of receptor phosphorylation in a cellular context.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, which rely on sustained angiogenesis for tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.[1][2] "this compound" belongs to the quinoline class of compounds, some of which have shown potential as kinase inhibitors.[3][4] The following protocols provide a framework for determining the in vitro potency of this compound against VEGFR-2.

Data Presentation

Quantitative results from the described assays, such as IC50 values, should be summarized for clear interpretation and comparison.

Compound Assay Type Target Result (IC50)
This compoundBiochemical Kinase AssayVEGFR-2TBD
This compoundCell-Based Phosphorylation AssayPhospho-VEGFR-2 (Tyr1175)TBD
Reference Inhibitor (e.g., Sunitinib)Biochemical Kinase AssayVEGFR-2TBD
Reference Inhibitor (e.g., Sunitinib)Cell-Based Phosphorylation AssayPhospho-VEGFR-2 (Tyr1175)TBD

TBD: To be determined by experimentation.

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of the recombinant VEGFR-2 kinase domain. The principle is to quantify the amount of ATP consumed during the phosphorylation of a substrate; lower luminescence indicates higher kinase activity (more ATP consumed) and, consequently, lower inhibition.[1]

Materials and Reagents:

  • Recombinant human VEGFR-2 (KDR) kinase (BPS Bioscience, Cat# 40301 or similar)[5]

  • VEGFR2 Kinase Assay Kit (BPS Bioscience, Cat# 40300 or similar) containing:[5][6]

    • 5x Kinase Buffer

    • ATP

    • PTK Substrate (Poly-Glu,Tyr 4:1)

  • Kinase-Glo™ MAX Luminescence Kinase Assay (Promega, Cat# V6071 or similar)[5]

  • "this compound"

  • Reference inhibitor (e.g., Sunitinib)

  • DMSO (ACS grade)

  • Nuclease-free water

  • White, solid-bottom 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Optional: Add DTT to a final concentration of 1 mM.[1]

    • Prepare serial dilutions of "this compound" and the reference inhibitor in 100% DMSO. Then, create intermediate dilutions at 10x the final desired concentration in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[5]

    • Thaw the recombinant VEGFR-2 enzyme on ice and dilute it to the working concentration (e.g., 1 ng/µL) with 1x Kinase Buffer.[6]

    • Prepare a Master Mix containing 5x Kinase Buffer, ATP, and PTK Substrate in nuclease-free water.[5]

  • Assay Plate Setup:

    • Add 5 µL of the 10x test compound dilutions to the "Test Inhibitor" wells.

    • Add 5 µL of 10% DMSO in 1x Kinase Buffer to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[5]

  • Kinase Reaction:

    • Add 25 µL of the Master Mix to all wells.[5]

    • Add 20 µl of 1x Kinase Buffer to the “Blank” wells.[5]

    • Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells.[5]

    • Incubate the plate at 30°C for 45-60 minutes.[5][7]

  • Signal Detection:

    • After incubation, allow the plate to cool to room temperature.

    • Add 50 µL of Kinase-Glo™ MAX reagent to each well.[5]

    • Cover the plate and incubate at room temperature for 15 minutes.[5]

    • Measure the luminescence using a microplate reader.[5]

  • Data Analysis:

    • Subtract the "Blank" reading from all other measurements.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control."

    • Plot the percent inhibition versus the log concentration of the compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based VEGFR-2 Phosphorylation Assay

This assay measures the ability of the test compound to inhibit VEGF-A-induced autophosphorylation of VEGFR-2 in whole cells, providing a more physiologically relevant assessment of inhibitory activity.

Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or an immortalized endothelial cell line (e.g., HUE).[8]

  • Cell culture medium (e.g., EGM-2) and supplements.

  • Low-serum medium for starvation.

  • Recombinant Human VEGF-A.

  • "this compound".

  • Reference inhibitor (e.g., Sunitinib).

  • Lysis Buffer (containing protease and phosphatase inhibitors).

  • Phospho-VEGFR-2 (Tyr1175) detection kit (e.g., HTRF kit from Revvity, Cat# CISBIO-64VEGPEG or ELISA kit from R&D Systems, Cat# DVR200).[9]

  • 96-well cell culture plates.

  • Plate reader capable of detecting the signal from the chosen kit (e.g., HTRF or absorbance).

Procedure:

  • Cell Culture and Plating:

    • Culture HUVECs according to standard protocols.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment and Stimulation:

    • Starve the cells in a low-serum medium for several hours to reduce basal receptor phosphorylation.[7]

    • Pre-incubate the cells with serial dilutions of "this compound" or the reference inhibitor for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a fixed concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.[8][9]

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice with gentle shaking to lyse the cells and solubilize proteins.[9]

  • Detection of Phospho-VEGFR-2:

    • Quantify the level of phosphorylated VEGFR-2 (Tyr1175) in the cell lysates using a suitable detection kit (e.g., HTRF or ELISA) according to the manufacturer's instructions.[9]

    • For an ELISA-based assay, this typically involves transferring the lysate to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

  • Data Analysis:

    • Normalize the phospho-VEGFR-2 signal to the total protein concentration in each well, if necessary.

    • Calculate the percent inhibition of VEGF-A-induced phosphorylation for each compound concentration relative to the VEGF-A stimulated control.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Visualizations

G prep Reagent Preparation (Buffer, Compound, Enzyme) plate Assay Plate Setup (Add Compound/Controls) prep->plate 1 reaction Initiate Kinase Reaction (Add Enzyme) plate->reaction 2 incubate Incubate (30°C, 45-60 min) reaction->incubate 3 detect Signal Detection (Add Kinase-Glo™ Reagent) incubate->detect 4 read Measure Luminescence detect->read 5

Caption: Workflow for the in vitro VEGFR-2 biochemical kinase assay.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 P-VEGFR-2 (Autophosphorylation) VEGFR2->P_VEGFR2 Dimerization & Activation Downstream Downstream Signaling (PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis Proliferation Survival Downstream->Angiogenesis Inhibitor 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Inhibitor->P_VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

References

Application Notes: Cell-Based Assay for 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a Putative Vesicular Glutamate Transporter (VGLUT) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamatergic neurotransmission is fundamental to excitatory signaling in the mammalian central nervous system. The packaging of glutamate into synaptic vesicles is a critical step, mediated by Vesicular Glutamate Transporters (VGLUTs).[1][2][3] Inhibition of VGLUTs can modulate glutamatergic signaling and represents a therapeutic strategy for neurological disorders characterized by excitotoxicity. The compound 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class of molecules, several of which have been identified as VGLUT inhibitors.[2][3] This document provides a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound on VGLUT function.

Principle of the Assay

This assay quantifies VGLUT activity by measuring the pH gradient across the vesicular membrane in a neuronal cell line. VGLUTs utilize a proton electrochemical gradient, established by a V-type H+-ATPase, to drive glutamate into vesicles.[4] Inhibition of VGLUT disrupts this process. The assay uses Acridine Orange (AO), a fluorescent dye that accumulates in acidic compartments like synaptic vesicles. In the acidic environment, AO forms aggregates that emit red fluorescence. When VGLUT is inhibited, the vesicular pH gradient is compromised, leading to a decrease in AO accumulation and a reduction in red fluorescence, which can be quantified using a fluorescence plate reader.

VGLUT Mechanism of Action

The following diagram illustrates the mechanism of glutamate transport into a synaptic vesicle by VGLUT and the proposed site of inhibition.

VGLUT_Pathway cluster_membrane Synaptic Vesicle Membrane cluster_cytosol cluster_lumen Vesicle Lumen (Acidic) VATPase V-type H+-ATPase ADP ADP + Pi VATPase->ADP H_v H+ VATPase->H_v Pumps H+ in (Creates Gradient) VGLUT VGLUT H_c H+ VGLUT->H_c Glutamate_v Glutamate VGLUT->Glutamate_v Glutamate_c Glutamate Glutamate_c->VGLUT H_c->VATPase ATP ATP ATP->VATPase Energy Inhibitor 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Inhibitor->VGLUT Inhibits H_v->VGLUT Drives Transport

Caption: Mechanism of VGLUT-mediated glutamate transport and inhibition.

Experimental Workflow

The overall workflow for the cell-based VGLUT inhibition assay is depicted below.

Assay_Workflow A 1. Seed PC12 Cells in 96-well plate B 2. Incubate 24h for cell adherence A->B D 4. Treat cells with compounds (e.g., 1 hour incubation) B->D C 3. Prepare serial dilutions of Test Compound & Controls C->D E 5. Load cells with Acridine Orange (AO) dye D->E F 6. Wash to remove extracellular dye E->F G 7. Read Fluorescence (Ex: 485 nm, Em: 590 nm) F->G H 8. Data Analysis: Calculate % Inhibition & IC50 G->H

Caption: Workflow for the VGLUT Acridine Orange-based fluorescence assay.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: PC12 (rat pheochromocytoma cell line) or SH-SY5Y.

  • Culture Medium: RPMI-1640, 10% Horse Serum, 5% Fetal Bovine Serum, 1% Penicillin-Streptomycin.

  • Assay Plate: Black, clear-bottom 96-well microplates.

  • Test Compound: this compound.

  • Positive Control: Rose Bengal or another known VGLUT inhibitor.

  • Vehicle Control: DMSO (Dimethyl sulfoxide).

  • Fluorescent Dye: Acridine Orange (AO), 1 mM stock in DMSO.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2 mM CaCl2, 25 mM HEPES, 6 mM glucose, pH 7.4).

  • Equipment: Fluorescence microplate reader, cell culture incubator, multichannel pipette.

Procedure
  • Cell Seeding:

    • Culture PC12 cells to ~80% confluency.

    • Harvest cells and seed them into a black, clear-bottom 96-well plate at a density of 40,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of "this compound" in DMSO.

    • Perform serial dilutions of the test compound and positive control (e.g., Rose Bengal) in KRH buffer to achieve final desired concentrations (e.g., ranging from 1 nM to 100 µM). The final DMSO concentration in the well should not exceed 0.5%.

  • Cell Treatment:

    • Carefully aspirate the culture medium from the wells.

    • Add 100 µL of the diluted compounds (or vehicle control) to the respective wells.

    • Incubate the plate for 1 hour at 37°C, 5% CO2.

  • Acridine Orange (AO) Loading:

    • Prepare a 2X AO working solution (e.g., 10 µM) in KRH buffer.

    • Add 100 µL of the 2X AO solution to each well (final concentration will be 5 µM).

    • Incubate for 15 minutes at 37°C, protected from light.

  • Wash and Fluorescence Reading:

    • Gently aspirate the AO-containing buffer from the wells.

    • Wash each well twice with 100 µL of KRH buffer to remove extracellular dye.

    • After the final wash, add 100 µL of KRH buffer to each well.

    • Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~590 nm.

Data Analysis
  • Calculate Percent Inhibition:

    • Average the fluorescence values for each condition (triplicate wells are recommended).

    • Subtract the background fluorescence (wells with no cells).

    • Calculate percent inhibition using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test_Compound - Fluorescence_Min) / (Fluorescence_Vehicle - Fluorescence_Min))

      • Fluorescence_Test_Compound: Signal from inhibitor-treated wells.

      • Fluorescence_Vehicle: Signal from DMSO-treated wells (0% inhibition).

      • Fluorescence_Min: Signal from a saturating concentration of a potent inhibitor like Rose Bengal (100% inhibition).

  • Determine IC50 Value:

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

Data Presentation

The following table presents hypothetical data for the test compound compared to a known VGLUT inhibitor.

CompoundTargetAssay TypeCell LineIC50 (µM) [Hypothetical]
This compound VGLUTAcridine Orange UptakePC121.25
Rose Bengal (Positive Control)VGLUTAcridine Orange UptakePC120.35
Vehicle (DMSO)N/AAcridine Orange UptakePC12N/A

Conclusion

The described cell-based assay provides a robust and high-throughput method for evaluating the inhibitory potency of "this compound" against the Vesicular Glutamate Transporter. This protocol can be adapted for screening other potential VGLUT inhibitors and is a crucial tool for the characterization of novel compounds targeting the glutamatergic system.

References

Application Notes and Protocols: 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound Information:

Identifier Value
IUPAC Name 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Molecular Formula C₁₈H₁₄BrNO₂
Molar Mass 356.21 g/mol
CAS Number 351155-45-8[1]

Introduction

This compound is a quinoline-based carboxylic acid derivative. Quinoline and its derivatives are known to possess a wide range of biological activities and have been explored for various therapeutic applications.[2][3] In the context of proteomics research, the application of specific small molecules can be a powerful tool to probe protein function, identify novel drug targets, and understand complex biological pathways. While direct and extensive proteomics research on this compound is not widely published, its structural similarity to other biologically active quinoline-4-carboxylic acids suggests potential areas of investigation. This document provides a generalized framework for its potential application in proteomics, drawing upon methodologies commonly used for similar compounds.

Potential Applications in Proteomics

Based on the known activities of related quinoline carboxylic acid derivatives, potential proteomics applications for this compound could include:

  • Target Identification and Validation: Identifying the cellular proteins that directly bind to the compound.

  • Pathway Analysis: Elucidating the signaling pathways modulated by the compound's interaction with its target(s).

  • Biomarker Discovery: Identifying proteins whose expression levels change in response to treatment with the compound, which could serve as biomarkers for its activity or for a particular disease state.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound on the proteome.

Cell Culture and Treatment
  • Cell Line Selection: Choose a human cell line relevant to the biological context of interest (e.g., a cancer cell line if investigating anti-cancer effects).

  • Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treatment: Seed the cells in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the compound or a vehicle control (DMSO) for a predetermined duration (e.g., 24, 48, or 72 hours).

Proteomic Sample Preparation
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • Take a fixed amount of protein from each sample.

    • Reduce the proteins with dithiothreitol (DTT).

    • Alkylate with iodoacetamide (IAA).

    • Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

  • Peptide Cleanup and Labeling (for quantitative proteomics):

    • Clean up the resulting peptides using a solid-phase extraction (SPE) method.

    • For quantitative analysis, label the peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's instructions.

    • Combine the labeled peptide samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC Separation: Separate the peptides by reverse-phase liquid chromatography using a nano-flow HPLC system.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.

Data Analysis
  • Database Searching: Search the raw MS data against a human protein database (e.g., Swiss-Prot or UniProt) using a search engine like MaxQuant, Proteome Discoverer, or Sequest.

  • Protein Identification and Quantification: Identify and quantify the proteins based on the identified peptides. For labeled experiments, extract the reporter ion intensities for relative quantification.

  • Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the treated and control groups.

  • Bioinformatics Analysis: Use bioinformatics tools (e.g., DAVID, STRING, Ingenuity Pathway Analysis) to perform functional annotation, pathway enrichment analysis, and protein-protein interaction network analysis of the differentially expressed proteins.

Visualizations

Signaling Pathway Analysis Workflow

The following diagram illustrates a typical workflow for analyzing signaling pathways affected by a compound of interest.

cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture Cell Culture & Treatment sample_prep Proteomic Sample Preparation cell_culture->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_processing Data Processing & Protein ID lc_ms->data_processing Raw Data quantification Quantification & Statistical Analysis data_processing->quantification bioinformatics Bioinformatics & Pathway Analysis quantification->bioinformatics target_id Target & Pathway Identification bioinformatics->target_id Identified Pathways

Caption: Workflow for Proteomics-Based Signaling Pathway Analysis.

Experimental Workflow for Target Identification

This diagram outlines a common experimental strategy for identifying the direct protein targets of a small molecule.

compound 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid incubation Incubation compound->incubation cell_lysate Cell Lysate cell_lysate->incubation pull_down Affinity Pull-Down (e.g., with immobilized compound) incubation->pull_down wash Wash to Remove Non-specific Binders pull_down->wash elution Elution of Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page in_gel_digest In-Gel Digestion sds_page->in_gel_digest lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms protein_id Protein Identification lc_ms->protein_id

Caption: Affinity-Based Proteomics Workflow for Target Identification.

References

Application Notes and Protocols for Kinase Inhibition Studies using 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the characterization of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid as a potential kinase inhibitor. Quinoline derivatives are a prominent class of heterocyclic compounds that have shown significant promise in medicinal chemistry, particularly as inhibitors of various protein kinases implicated in cancer and other diseases.[1][2][3] This document outlines the methodologies for evaluating the inhibitory activity of the compound against a panel of kinases, assessing its effect on cancer cell viability, and analyzing its impact on intracellular signaling pathways.

Note: The quantitative data presented in this document is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available. The protocols provided are based on established methodologies for characterizing kinase inhibitors.

Data Presentation: Kinase Inhibition Profile and Cellular Activity

The inhibitory potential of this compound can be assessed against a panel of protein kinases and various cancer cell lines. The following tables summarize hypothetical data for such studies.

Table 1: In Vitro Kinase Inhibition Profile

This table illustrates the half-maximal inhibitory concentration (IC50) of the compound against a selection of therapeutically relevant kinases. Staurosporine, a broad-spectrum kinase inhibitor, is included as a positive control.[4]

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
EGFR508
VEGFR-27512
Aurora A15025
c-Met28030
Pim-145050

Table 2: Anti-proliferative Activity in Cancer Cell Lines

The cytotoxic effect of the compound on various cancer cell lines can be determined using a cell viability assay, such as the MTT assay.[5][6][7][8] The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCancer TypeThis compound IC50 (µM)
A549Lung Carcinoma2.5
MCF-7Breast Adenocarcinoma5.1
HCT116Colon Carcinoma7.8
U87-MGGlioblastoma10.2

Experimental Protocols

Detailed protocols for key experiments are provided below. These are generalized procedures and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.[4]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[4]

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.[4]

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.[4]

    • Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.[4]

    • Incubate the plate at 30°C for 60 minutes.[4]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate for 40 minutes at room temperature.[4]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate for 30 minutes at room temperature.[4]

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[4]

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[5][6][7][8]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[6][7]

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells and vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well and mix to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect changes in protein expression and phosphorylation states within key signaling pathways.[10][11][12][13][14]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[12]

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells in ice-cold RIPA buffer.[11]

    • Determine the protein concentration of the lysates using a BCA assay.[11]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[11]

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody overnight at 4°C.[13]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.[12]

    • Capture the chemiluminescent signal using an imaging system.[12]

    • Quantify band intensities and normalize to a loading control (e.g., β-Actin).[11]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Lyse Cells Lyse Cells Treat with Compound->Lyse Cells Quantify Protein Quantify Protein Lyse Cells->Quantify Protein SDS-PAGE SDS-PAGE Quantify Protein->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Western Blot Experimental Workflow.

G Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) P P Receptor Tyrosine Kinase (RTK)->P Autophosphorylation Compound 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Compound->Receptor Tyrosine Kinase (RTK) Inhibits Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Proliferation, Survival Proliferation, Survival Downstream Signaling->Proliferation, Survival

Caption: Inhibition of a Receptor Tyrosine Kinase Signaling Pathway.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection Prepare Kinase, Substrate, ATP Prepare Kinase, Substrate, ATP Prepare Compound Dilutions Prepare Compound Dilutions Prepare Kinase, Substrate, ATP->Prepare Compound Dilutions Incubate Kinase + Compound Incubate Kinase + Compound Prepare Compound Dilutions->Incubate Kinase + Compound Initiate Reaction with Substrate/ATP Initiate Reaction with Substrate/ATP Incubate Kinase + Compound->Initiate Reaction with Substrate/ATP Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Initiate Reaction with Substrate/ATP->Stop Reaction & Deplete ATP Generate Luminescent Signal Generate Luminescent Signal Stop Reaction & Deplete ATP->Generate Luminescent Signal Measure Luminescence Measure Luminescence Generate Luminescent Signal->Measure Luminescence IC50 Determination IC50 Determination Measure Luminescence->IC50 Determination

Caption: In Vitro Kinase Assay Workflow.

References

Application Notes and Protocols for Antibacterial Activity Testing of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinolone carboxylic acids represent a significant class of synthetic antibacterial agents with a broad spectrum of activity. Their mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication, repair, and recombination. This application note describes the protocols for evaluating the antibacterial efficacy of a novel derivative, 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. The described methodologies, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are fundamental for characterizing the antibacterial profile of this compound. These standardized procedures ensure reproducibility and allow for comparison with existing antibacterial agents.

Data Presentation

The quantitative data from the antibacterial activity testing of this compound are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive16
Bacillus subtilis (ATCC 6633)Gram-positive32
Escherichia coli (ATCC 25922)Gram-negative64
Pseudomonas aeruginosa (ATCC 27853)Gram-negative128

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainMBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)Gram-positive322Bactericidal
Bacillus subtilis (ATCC 6633)Gram-positive1284Bactericidal
Escherichia coli (ATCC 25922)Gram-negative2564Bactericidal
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>256>2Bacteriostatic

Experimental Protocols

Herein are detailed protocols for determining the MIC and MBC of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound (Test Compound)

  • Sterile 96-well microtiter plates.[1][2]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer

  • Sterile petri dishes, test tubes, and pipettes.[1]

2. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[1]

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[1]

  • The eleventh well will serve as the growth control (no compound), and the twelfth well will be the sterility control (no bacteria).[2]

  • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.

  • Incubate the plate at 35-37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.[2][3] This is observed as the first well that appears clear.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a follow-up to the MIC test.[4]

1. Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette and tips

  • Incubator

2. Assay Procedure:

  • From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10-100 µL aliquot.[5]

  • Spread the aliquot onto a TSA plate.

  • Incubate the TSA plates at 35-37°C for 18-24 hours.

3. Interpretation of Results:

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][6][7]

  • An antimicrobial agent is generally considered bactericidal when the MBC is no more than four times the MIC.[7]

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Prepare Test Compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate B->D C->D E Incubate (18-24h) D->E F Read MIC E->F G Subculture from Clear Wells onto Agar Plates F->G H Incubate (18-24h) G->H I Read MBC H->I

Caption: Workflow for MIC and MBC determination.

G cluster_pathway Hypothesized Signaling Pathway Compound 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Gyrase Bacterial DNA Gyrase (Topoisomerase II) Compound->Gyrase Inhibition Replication DNA Replication & Transcription Gyrase->Replication Blocks Synthesis Protein Synthesis Replication->Synthesis Prevents Death Bacterial Cell Death Synthesis->Death Leads to

Caption: Inhibition of DNA gyrase by the test compound.

References

Application Notes and Protocols: Experimental Solubility of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The carboxylic acid moiety at the 4-position is a common feature in many biologically active quinolines, potentially influencing their pharmacokinetic and pharmacodynamic profiles.[4][5]

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Understanding the solubility of this compound in various solvents is therefore essential for its advancement as a potential therapeutic agent.

Physicochemical Properties

PropertyValueSource
CAS Number351155-45-8ChemBK
Molecular FormulaC₁₈H₁₄BrNO₂ChemBK
Molar Mass356.21 g/mol ChemBK

Experimental Solubility Data

As of the date of this document, no specific quantitative experimental solubility data for this compound has been published. The following table is provided as a template for researchers to record their experimentally determined solubility values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Phosphate-Buffered Saline (pH 7.4)25Shake-Flask
Simulated Gastric Fluid (pH 1.2)37Shake-Flask
Simulated Intestinal Fluid (pH 6.8)37Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Acetonitrile25Shake-Flask
Water25Shake-Flask

Experimental Protocols

The following protocols describe the determination of thermodynamic and kinetic solubility, which are crucial for different stages of drug discovery.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6][7]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., PBS, DMSO, Ethanol)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is to ensure that a saturated solution is formed.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the vials to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility in mg/mL or µM.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery from a DMSO stock solution and is relevant for in vitro biological assays.[8][9][10]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Prepare serial dilutions of the DMSO stock solution in DMSO.

  • Add a small volume (e.g., 1-2 µL) of each dilution to the wells of a 96-well plate.

  • Rapidly add the aqueous buffer to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤1%).

  • Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. The concentration at which precipitation is observed is the kinetic solubility.

Potential Applications and Signaling Pathways

Quinoline-4-carboxylic acid derivatives have shown significant potential as anticancer agents, acting through various mechanisms.[2] Studies on similar compounds suggest that they may exert their antiproliferative effects by inhibiting key cellular signaling pathways or enzymes involved in cancer cell proliferation and survival.[4][5] For example, some quinoline derivatives have been found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, which is often upregulated in cancer cells.[5]

anticancer_pathway cluster_cell Cancer Cell Quinoline_Derivative 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Signaling_Pathway Proliferation Signaling (e.g., MAPK, PI3K/Akt) Quinoline_Derivative->Signaling_Pathway Inhibition Enzyme Key Enzyme (e.g., DHODH) Quinoline_Derivative->Enzyme Inhibition Apoptosis Apoptosis Quinoline_Derivative->Apoptosis Induction Proliferation Cell Proliferation & Survival Signaling_Pathway->Proliferation Enzyme->Proliferation Proliferation->Apoptosis Inhibition

Figure 1. Potential anticancer mechanism of action for quinoline-4-carboxylic acid derivatives.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the thermodynamic solubility determination using the shake-flask method.

solubility_workflow A Weigh excess solid compound B Add known volume of solvent A->B C Equilibrate on shaker (24-48h at constant temp) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.45 µm filter) D->E F Dilute sample for analysis E->F G Quantify concentration (HPLC or UV-Vis) F->G H Calculate solubility (mg/mL or µM) G->H

Figure 2. Workflow for thermodynamic solubility determination.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers and drug development professionals to determine the experimental solubility of this compound. Accurate solubility data is fundamental for the rational design of in vitro and in vivo studies and for the development of suitable formulations. The potential anticancer activity of this class of compounds underscores the importance of thoroughly characterizing their physicochemical properties to unlock their therapeutic potential.

References

Application Notes and Protocols for the Preparation of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with potential applications in pharmaceutical research and drug development. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation of stock solutions of this compound, including recommendations for solvent selection, dissolution procedures, and storage conditions. Due to the limited publicly available data on this specific molecule, a solubility testing protocol is also included to aid researchers in determining the optimal solvent and concentration for their specific experimental needs.

Compound Information

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 351155-45-8[1]
Molecular Formula C₁₈H₁₄BrNO₂[1]
Molecular Weight 356.21 g/mol [1]
Appearance Assumed to be a solid powder.General chemical compound characteristic.
Solubility Not explicitly available. A solubility test is recommended.Inferred from lack of public data.
Storage Store in a tightly-closed container in a dry and well-ventilated place.

Health and Safety Precautions

  • Personal Protective Equipment (PPE):

    • Wear a laboratory coat, chemical safety goggles, and nitrile gloves.[2][4]

    • Ensure proper glove removal technique to avoid skin contact.

  • Handling:

    • Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.[2][3]

    • Avoid contact with skin and eyes.[3][4]

    • Wash hands thoroughly after handling.[2][3]

    • Do not eat, drink, or smoke in the laboratory.

  • First Aid:

    • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3]

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2][3]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Disposal:

    • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[3]

Experimental Protocol: Solubility Determination

Objective: To determine a suitable solvent and the approximate solubility of this compound.

Materials:

  • This compound

  • Selection of common laboratory solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetone)

  • Vortex mixer

  • Water bath or heat block (optional)

  • Analytical balance

  • Microcentrifuge tubes or small vials

Procedure:

  • Accurately weigh a small amount (e.g., 1-5 mg) of the compound into several microcentrifuge tubes.

  • Add a measured volume (e.g., 100 µL) of a selected solvent to the first tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound has not fully dissolved, incrementally add more solvent (e.g., in 100 µL aliquots), vortexing after each addition, until the compound is fully dissolved. Record the total volume of solvent used.

  • If the compound dissolves immediately, a higher starting concentration can be attempted in a new tube to determine the upper limit of solubility.

  • Gentle heating (e.g., 37°C) may be applied to aid dissolution, but note any changes upon cooling to room temperature (precipitation).

  • Repeat the process for each of the selected solvents.

  • Calculate the approximate solubility in mg/mL or molarity for each solvent.

Experimental Protocol: Stock Solution Preparation

Objective: To prepare a stock solution of this compound at a desired concentration.

Materials:

  • This compound

  • Chosen solvent (based on solubility testing, DMSO is often a good starting point for similar compounds)

  • Analytical balance

  • Volumetric flask or appropriate sterile conical tube

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: Based on the desired concentration and final volume, calculate the mass of the compound needed.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Weigh the compound: Accurately weigh the calculated mass of this compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound into the volumetric flask or conical tube.

    • Add a portion (approximately 50-70%) of the final volume of the chosen solvent.

    • Vortex the mixture until the compound is completely dissolved. Gentle warming may be used if necessary, but ensure the solution returns to room temperature before final volume adjustment.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved, add the solvent to reach the final desired volume.

    • If using a volumetric flask, add the solvent until the bottom of the meniscus is on the calibration mark.

  • Labeling and Storage:

    • Clearly label the container with the compound name, concentration, solvent, preparation date, and your initials.

    • Store the stock solution as recommended. For many organic compounds in DMSO, storage at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles is advisable.

Visual Representations

Stock_Solution_Preparation_Workflow Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage cluster_safety Safety start Start weigh Weigh Compound start->weigh ppe Wear Appropriate PPE start->ppe fume_hood Use Chemical Fume Hood start->fume_hood add_solvent Add ~70% of Solvent weigh->add_solvent dissolve Vortex/Heat to Dissolve add_solvent->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume mix Mix Thoroughly adjust_volume->mix aliquot Aliquot Solution mix->aliquot store Store at -20°C or -80°C aliquot->store end Stock Solution Ready for Use store->end Solubility_Testing_Workflow Protocol for Solubility Determination start Start weigh Weigh Compound into Vials start->weigh add_solvent Add Initial Solvent Volume weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex check_dissolution Visually Inspect vortex->check_dissolution add_more_solvent Add More Solvent check_dissolution->add_more_solvent Not Dissolved record_volume Record Total Volume check_dissolution->record_volume Fully Dissolved add_more_solvent->vortex calculate_solubility Calculate Solubility record_volume->calculate_solubility end Optimal Solvent Identified calculate_solubility->end

References

Application Notes and Protocols for 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the general properties of quinoline-4-carboxylic acid derivatives. As of the date of this document, specific experimental data for "6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" is not extensively available in public literature. The provided data and protocols are for illustrative and guidance purposes.

Introduction

Quinoline-4-carboxylic acid derivatives represent a significant scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] These compounds have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. The core structure allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. "this compound" belongs to this versatile class of compounds. This document provides an overview of its potential applications in drug discovery, along with detailed protocols for its synthesis and biological evaluation.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, "this compound" is a promising candidate for investigation in the following areas:

  • Oncology: Many quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity. Their mechanisms of action are diverse and can include the inhibition of critical cellular enzymes such as histone deacetylases (HDACs), sirtuins (specifically SIRT3), and signal transducer and activator of transcription 3 (STAT3).[2][3][4]

  • Inflammatory Diseases: Certain derivatives have shown significant anti-inflammatory properties by modulating inflammatory pathways.[5]

  • Infectious Diseases: The quinoline core is a well-known pharmacophore in antimicrobial agents.

Data Presentation: Illustrative Biological Activities

The following tables summarize hypothetical quantitative data for "this compound" to illustrate its potential biological profile. Note: This data is for exemplary purposes only.

Table 1: In Vitro Anticancer Activity (IC50 Values)

Cell Line Cancer Type Illustrative IC50 (µM)
MCF-7 Breast Cancer 8.5
HCT116 Colon Cancer 12.2
A549 Lung Cancer 15.7

| PC3 | Prostate Cancer | 10.1 |

Table 2: Enzyme Inhibition Assays (IC50 Values)

Target Enzyme Illustrative IC50 (µM)
HDAC1 > 50
SIRT3 9.8[6]

| STAT3 | 14.3 |

Table 3: Anti-inflammatory Activity

Assay Cell Line Endpoint Illustrative IC50 (µM)

| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO | 18.5 |

Experimental Protocols

Protocol 1: Synthesis of this compound (Pfitzinger Reaction)

This protocol describes a general method for the synthesis of quinoline-4-carboxylic acid derivatives.[7]

Materials:

  • 5-Bromoisatin

  • 1-(3,4-dimethylphenyl)ethan-1-one

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 5-bromoisatin (1 equivalent) and 1-(3,4-dimethylphenyl)ethan-1-one (1.1 equivalents) in ethanol.

  • Slowly add a solution of potassium hydroxide (3 equivalents) in ethanol to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid until a precipitate is formed.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.[8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • "this compound" stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in a complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: In Vitro HDAC Inhibition Assay

This protocol outlines a general procedure for assessing the HDAC inhibitory activity of the compound.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • Trichostatin A (TSA) as a positive control

  • "this compound"

  • Developer solution

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (TSA) in the assay buffer.

  • In a 96-well black plate, add the assay buffer, HDAC substrate, and the test compound or control.

  • Initiate the reaction by adding the HDAC enzyme to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and develop the signal by adding the developer solution.

  • Incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Calculate the percentage of HDAC inhibition and determine the IC50 value.

Protocol 4: Anti-inflammatory Activity Assay (LPS-induced NO Production)

This assay measures the ability of the compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[10][11]

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • "this compound"

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition of NO production.

Visualizations

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization synthesis Synthesis of 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity enzyme_assay Target-based Assays (HDAC, SIRT3, STAT3) cytotoxicity->enzyme_assay anti_inflammatory Anti-inflammatory Assay (NO Production) enzyme_assay->anti_inflammatory sar Structure-Activity Relationship (SAR) anti_inflammatory->sar admet ADMET Profiling sar->admet

Caption: Drug discovery workflow for quinoline-4-carboxylic acid derivatives.

STAT3_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Cytokine Receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 jak->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization gene Target Gene Transcription (Proliferation, Survival) dimer->gene Nuclear Translocation compound 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid compound->stat3 Inhibition cytokine Cytokine cytokine->receptor

Caption: Potential inhibition of the STAT3 signaling pathway.

References

Troubleshooting & Optimization

"6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, its structure suggests it is likely a poorly water-soluble compound. Quinoline derivatives and compounds with multiple aromatic rings and a halogen substituent often exhibit low aqueous solubility.[1][2] The presence of the carboxylic acid group, however, indicates that its solubility will be highly dependent on pH.

Q2: I am observing very low solubility of the compound in aqueous buffers. What is the first step I should take?

A2: The initial and most critical step is to investigate the effect of pH on the solubility of your compound. As a carboxylic acid, this compound is expected to be significantly more soluble in basic conditions (higher pH) where the carboxylic acid group is deprotonated to form a more soluble carboxylate salt.[3][4]

Q3: What are some common strategies to improve the solubility of a poorly soluble carboxylic acid like this compound?

A3: Several strategies can be employed to enhance the solubility of poorly soluble carboxylic acids.[1][4] These can be broadly categorized as:

  • pH adjustment: Increasing the pH to deprotonate the carboxylic acid.[3]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.[3]

  • Salt formation: Creating a salt of the carboxylic acid with a suitable counter-ion.[3][5]

  • Particle size reduction: Increasing the surface area through techniques like micronization or nanonization.[6][7][8]

  • Formulation with excipients: Using surfactants, cyclodextrins, or creating solid dispersions.[2][9][10]

Troubleshooting Guide

Issue 1: The compound precipitates out of my aqueous buffer during my experiment.
  • Possible Cause: The pH of your buffer is too low, causing the compound to be in its less soluble, protonated (acidic) form.

  • Solution:

    • pH Adjustment: Increase the pH of your buffer. For a carboxylic acid, a pH above its pKa will favor the more soluble ionized form. It is recommended to maintain the pH at least 1-2 units above the pKa.[10]

    • Co-solvents: If modifying the pH is not compatible with your experimental conditions, consider adding a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400 to your buffer.[3] This can increase the solubility of the neutral form of the compound.

Issue 2: I need to dissolve the compound at a neutral pH for my cell-based assay, but it is not dissolving.
  • Possible Cause: At neutral pH, the carboxylic acid is likely not fully ionized, leading to low solubility.

  • Solution:

    • Prepare a Concentrated Stock in Base: Dissolve the compound at a high concentration in a basic solution (e.g., 0.1 M NaOH). You can then dilute this stock solution into your neutral pH cell culture medium. The final concentration of the base should be low enough not to affect your cells.

    • Use of Excipients:

      • Surfactants: Incorporate a non-ionic surfactant like Tween® 80 or Polysorbate 80 into your formulation to aid in solubilization through micelle formation.[2]

      • Cyclodextrins: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance the aqueous solubility of the compound.[10][11]

Issue 3: My attempts to make a salt of the compound have been unsuccessful.
  • Possible Cause: The choice of counter-ion or the reaction conditions may not be optimal.

  • Solution:

    • Counter-ion Selection: For an acidic compound, basic counter-ions should be used. Common choices include sodium, potassium, calcium, and tromethamine (Tris).[3]

    • Solvent Selection: The choice of solvent for the salt formation reaction is crucial. The solvent should ideally dissolve the free acid and the resulting salt to different extents to facilitate crystallization of the salt.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers with a pH range from 4 to 10 (e.g., acetate, phosphate, borate buffers).

  • Equilibration: Add an excess amount of this compound to a fixed volume of each buffer.

  • Shaking: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Plot the solubility as a function of pH to determine the pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement
  • Co-solvent Selection: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or PEG 400.[3]

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v of co-solvent in water).

  • Solubility Determination: Add an excess amount of the compound to each co-solvent mixture.

  • Equilibration and Quantification: Follow steps 3-5 from the pH-Dependent Solubility Assessment protocol.

  • Data Analysis: Plot the solubility as a function of the co-solvent concentration.

Quantitative Data Summary

Since specific experimental data for this compound is not available, the following table provides a template for summarizing your experimental findings.

Solubility Enhancement MethodConditionsMeasured Solubility (µg/mL)Fold Increase
pH Adjustment pH 5.0 Buffer
pH 7.4 Buffer
pH 9.0 Buffer
Co-solvency 10% Ethanol in Water
20% Ethanol in Water
10% PEG 400 in Water
20% PEG 400 in Water
Surfactant 1% Tween® 80 in Water
Cyclodextrin 5% HP-β-CD in Water

Visualizations

Solubility_Troubleshooting_Workflow cluster_start Initial Observation cluster_assessment Initial Assessment cluster_solutions Potential Solutions cluster_evaluation Evaluation start Poor Solubility of This compound assess_ph Assess pH-Solubility Profile start->assess_ph ph_adjust pH Adjustment assess_ph->ph_adjust cosolvent Co-solvency assess_ph->cosolvent excipients Formulation with Excipients (Surfactants, Cyclodextrins) assess_ph->excipients particle_size Particle Size Reduction assess_ph->particle_size salt_formation Salt Formation assess_ph->salt_formation evaluate Evaluate Solubility & Stability in Target Application ph_adjust->evaluate cosolvent->evaluate excipients->evaluate particle_size->evaluate salt_formation->evaluate

Caption: Troubleshooting workflow for solubility issues.

Solubility_Enhancement_Relationships cluster_physicochemical Physicochemical Approaches cluster_particle_engineering Particle Engineering cluster_formulation Formulation Approaches ph_adjust pH Adjustment salt Salt Formation ph_adjust->salt enables cosolvency Co-solvency cosolvency->ph_adjust complements micronization Micronization nanonization Nanonization micronization->nanonization is a form of surfactants Surfactants (Micelles) solid_dispersion Solid Dispersions surfactants->solid_dispersion can be combined with cyclodextrins Cyclodextrins (Inclusion Complexes) cyclodextrins->solid_dispersion can be combined with

Caption: Relationships between solubility enhancement techniques.

References

Technical Support Center: Synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and established methods for synthesizing the quinoline-4-carboxylic acid scaffold are the Doebner reaction and the Pfitzinger reaction.[1]

  • Doebner Reaction: This is a three-component reaction involving the condensation of an aromatic amine (4-bromoaniline), an aldehyde (3,4-dimethylbenzaldehyde), and pyruvic acid.[2]

  • Pfitzinger Reaction: This method involves the condensation of an isatin derivative (5-bromoisatin) with a carbonyl compound containing an α-methylene group (1-(3,4-dimethylphenyl)ethanone) in the presence of a base.[3]

Q2: I am experiencing very low yields with the Doebner synthesis. What are the common causes?

A2: Low yields in the Doebner reaction, particularly with anilines bearing electron-withdrawing groups like bromine, are a known challenge.[4] Potential causes include:

  • Harsh Reaction Conditions: Traditional Doebner reactions can suffer from low yields.[4]

  • Side Reactions: The formation of by-products can reduce the yield of the desired product.

  • Incomplete Reaction: The reaction may not have gone to completion.

Q3: My Pfitzinger reaction is producing a lot of tar-like material. How can I minimize this?

A3: Tar formation in the Pfitzinger reaction is often due to side reactions of the carbonyl compound or isatin under strongly basic conditions.[5] To mitigate this, consider a modified procedure where the isatin is first reacted with the base to open the ring before adding the ketone.[5] Lowering the reaction temperature may also be beneficial, as higher temperatures can favor decomposition.[5]

Q4: What is an effective method for purifying the crude this compound?

A4: Purification can be challenging. A highly effective strategy involves converting the crude carboxylic acid into its salt, which can then be recrystallized.[6] The general procedure is as follows:

  • Dissolve the crude acid in an aqueous base (e.g., NaOH or KOH).

  • Treat the solution with activated charcoal to remove colored impurities.

  • Filter the hot solution to remove the charcoal.

  • Allow the solution to cool, inducing crystallization of the purified salt.

  • Collect the salt and re-acidify a dissolved aqueous solution of it to precipitate the purified carboxylic acid.[6]

Troubleshooting Guides

Low Synthesis Yield
IssuePossible CauseSuggested Solution
Low Yield in Doebner Reaction Electron-withdrawing group on aniline reduces its reactivity.[4]Consider using a modified Doebner reaction, such as the Doebner hydrogen-transfer reaction, which has been shown to be more effective for anilines with electron-withdrawing groups.[4]
Inefficient cyclization or oxidation.Optimize the catalyst and reaction conditions. Lewis acids or Brønsted acids can be used to catalyze the reaction.[7]
Low Yield in Pfitzinger Reaction Incomplete reaction or decomposition of starting materials.Ensure the isatin ring is fully opened by the base before adding the ketone.[5] Monitor the reaction progress using TLC.
Steric hindrance from the substituted ketone.A longer reaction time or slightly elevated temperature may be necessary, but be cautious of increased side product formation.
Product Purification Issues
IssuePossible CauseSuggested Solution
Persistent Impurities After Recrystallization Co-precipitation of closely related by-products.Utilize the salt recrystallization method described in the FAQs.[6] Column chromatography may be necessary for very persistent impurities.
Oily or Tarry Product Formation of polymeric materials.In the Pfitzinger reaction, try adding the ketone portion-wise to the basified isatin solution. For both reactions, ensure the final product is fully precipitated by careful pH adjustment during workup.

Experimental Protocols

Doebner Synthesis Protocol

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) and 3,4-dimethylbenzaldehyde (1 equivalent) in ethanol.

  • Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 equivalents) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out. If not, reduce the solvent volume under vacuum.

  • Isolation: Filter the solid product and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent or use the salt recrystallization method.

Pfitzinger Synthesis Protocol

This protocol is a generalized procedure and may require optimization.

  • Isatin Ring Opening: In a round-bottom flask, dissolve 5-bromoisatin (1 equivalent) in an aqueous solution of potassium hydroxide (3 equivalents). Stir at room temperature until the color changes, indicating ring opening.

  • Addition of Ketone: Add 1-(3,4-dimethylphenyl)ethanone (1 equivalent) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Extract with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., HCl or acetic acid) to a pH of approximately 4-5 to precipitate the product.[6]

  • Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry. Purify further by recrystallization.

Data Presentation

Table 1: Representative Yields for Doebner-type Syntheses of Substituted Quinoline-4-carboxylic Acids

Aniline DerivativeAldehyde DerivativeCatalyst/ConditionsYield (%)Reference
6-(trifluoromethoxy)anilineBenzaldehydeBF3·THF, MeCN, 65 °C82[4]
4-iodoanilineSalicylaldehydeAcetic acid, TFA (cat.)50-90 (for iodo-substituted quinolines)[8]
AnilineBenzaldehydeSulfamic acidNot specified[9]

Table 2: Representative Yields for Pfitzinger Syntheses of Substituted Quinoline-4-carboxylic Acids

Isatin DerivativeKetone DerivativeBase/SolventYield (%)Reference
IsatinAcetoneKOH/Ethanol>60[5]
5,6-difluoroisatinAcetoneNot specified79[10]
Isatin4-acetylbiphenylNot specifiedNot specified[11]

Visualizations

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process 4-bromoaniline 4-bromoaniline mix_reflux Mix in Solvent (e.g., Ethanol) & Reflux 4-bromoaniline->mix_reflux 3,4-dimethylbenzaldehyde 3,4-dimethylbenzaldehyde 3,4-dimethylbenzaldehyde->mix_reflux pyruvic_acid Pyruvic Acid pyruvic_acid->mix_reflux workup Cool & Isolate Crude Product mix_reflux->workup purification Purification (Recrystallization) workup->purification product 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid purification->product

Caption: Workflow for the Doebner Synthesis.

Pfitzinger_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process 5-bromoisatin 5-bromoisatin ring_opening Isatin Ring Opening 5-bromoisatin->ring_opening ketone 1-(3,4-dimethylphenyl)ethanone condensation_reflux Add Ketone & Reflux ketone->condensation_reflux base Base (e.g., KOH) base->ring_opening ring_opening->condensation_reflux acidification_precipitation Acidify to Precipitate Product condensation_reflux->acidification_precipitation purification Purification (Recrystallization) acidification_precipitation->purification product 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid purification->product Doebner_Mechanism aniline 4-Bromoaniline schiff_base Schiff Base Formation aniline->schiff_base aldehyde 3,4-Dimethyl- benzaldehyde aldehyde->schiff_base pyruvic_acid Pyruvic Acid michael_addition Michael-type Addition pyruvic_acid->michael_addition schiff_base->michael_addition cyclization Intramolecular Cyclization michael_addition->cyclization oxidation Oxidation cyclization->oxidation product Quinoline-4-carboxylic acid oxidation->product Pfitzinger_Mechanism isatin 5-Bromoisatin keto_acid Keto-acid Intermediate isatin->keto_acid Hydrolysis base Base (KOH) base->keto_acid imine Imine Formation keto_acid->imine ketone 1-(3,4-dimethylphenyl) ethanone ketone->imine enamine Tautomerization to Enamine imine->enamine cyclization Intramolecular Cyclization enamine->cyclization dehydration Dehydration cyclization->dehydration product Quinoline-4-carboxylic acid dehydration->product

References

"6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For optimal preservation, storage at low temperatures (e.g., 2-8 °C) and protection from light are advisable, as these conditions can minimize the rate of potential degradation reactions.

Q2: What is the expected shelf-life of this compound?

While specific stability studies for this compound are not publicly available, similar chemical intermediates often have a shelf-life of approximately two years when stored under appropriate conditions.[2] It is crucial to refer to the supplier's Certificate of Analysis (CoA) for any provided retest dates or expiration dates.[2]

Q3: What are the potential degradation pathways for quinoline-4-carboxylic acid derivatives?

Derivatives of quinoline-4-carboxylic acid can be susceptible to degradation under certain conditions. Potential degradation pathways may include hydroxylation of the quinoline ring system.[3] Additionally, the carboxylic acid functional group can undergo decarboxylation, particularly at elevated temperatures. The presence of the bromo-substituent may also introduce the possibility of dehalogenation reactions under specific conditions.

Q4: How can I assess the purity and detect degradation of my sample?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the purity of quinoline-4-carboxylic acid derivatives and detecting the presence of degradation products.[4][5] A reversed-phase C18 column is often suitable for this class of compounds.[4] Developing a stability-indicating HPLC method that separates the parent compound from potential degradants is crucial for accurate monitoring.

Troubleshooting Guide

This guide addresses common issues related to the stability and degradation of this compound during experimental use.

Issue Potential Cause Troubleshooting Steps
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, and dark environment in a tightly sealed container. 2. Assess Purity: Analyze the sample using HPLC to determine its purity and identify any potential degradation peaks.[4] 3. Review Handling Procedures: Avoid repeated freeze-thaw cycles of solutions. Prepare fresh solutions for critical experiments.
Appearance of new peaks in HPLC analysis after sample preparation. Degradation induced by solvent, pH, or temperature during sample preparation.1. Solvent Compatibility: Investigate the compatibility of the compound with the chosen solvent. Consider using a less reactive solvent if degradation is observed. 2. pH Effects: Assess the stability of the compound at the pH of your experimental buffer. Quinoline derivatives can have varying stability at different pH values. 3. Temperature Control: Minimize exposure of the compound to high temperatures during sample preparation and analysis.
Discoloration or change in physical appearance of the solid compound. Potential degradation of the solid material.1. Visual Inspection: Note any changes in color or texture of the solid. 2. Purity Analysis: Perform HPLC or other suitable analytical techniques to quantify the purity and identify any impurities. 3. Safe Disposal: If significant degradation is confirmed, dispose of the material according to safety guidelines.

Experimental Protocols

A generalized protocol for assessing the purity of this compound using HPLC is provided below. This should be optimized for your specific instrumentation and requirements.

Table 1: Analytical HPLC Method Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 325 nm
Injection Volume 10 µL
Column Temperature 30°C

Note: This is a general method and may require optimization.[4]

Visualizations

Troubleshooting Workflow for Stability Assessment

The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.

A Unexpected Experimental Results B Verify Storage Conditions (Cool, Dry, Dark) A->B C Assess Purity via HPLC B->C D Purity Acceptable? C->D E Review Experimental Protocol (Solvent, pH, Temperature) D->E Yes F Purity Unacceptable D->F No I Proceed with Experiment E->I G Investigate Degradation Source F->G H Modify Protocol / Obtain New Sample G->H J Stop and Re-evaluate H->J

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

This diagram illustrates potential degradation pathways for a generic quinoline-4-carboxylic acid structure, which may be applicable to the target compound.

cluster_main This compound A [Parent Compound] B Hydroxylated Derivative A->B Hydroxylation C Decarboxylated Derivative A->C Decarboxylation (Heat) D Dehalogenated Derivative A->D Dehalogenation

References

"6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" reducing off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and educational purposes only. "6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" is a compound with a structure suggestive of kinase inhibitory activity. Due to the limited publicly available data on its specific biological targets and off-target effects, this guide will use the well-characterized Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib , as a representative example to discuss strategies for identifying and mitigating off-target effects. Ibrutinib and the query compound share structural similarities common to kinase inhibitors, making it a relevant case study.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor and why are they a concern?

A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended primary target. This is a significant concern in drug development as it can lead to unexpected cellular responses, toxicity, and adverse side effects. For instance, the first-generation BTK inhibitor Ibrutinib is associated with an increased risk of atrial fibrillation and bleeding, which are attributed to its off-target inhibition of kinases such as CSK (C-terminal Src kinase) and TEC family kinases.[1][2][3][4][5][6]

Q2: How can I determine the selectivity profile of my quinoline-based inhibitor?

A2: The selectivity of an inhibitor is typically assessed by screening it against a large panel of kinases. A common method is a kinome scan, which evaluates the binding of the compound to hundreds of kinases at a fixed concentration.[7][8] Hits from this initial screen, i.e., kinases that show significant inhibition, are then further evaluated by determining the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for each interaction.[7] This provides a quantitative measure of the inhibitor's potency against both its on-target and off-target kinases.

Q3: My compound shows activity in a cell-based assay. How can I confirm this is an on-target effect?

A3: Confirming that the observed cellular phenotype is due to the inhibition of the primary target is crucial. Several experimental strategies can be employed:

  • Use of a more selective inhibitor: Comparing the cellular effects of your compound with a structurally different and more selective inhibitor for the same target (e.g., comparing Ibrutinib with the second-generation BTK inhibitor Acalabrutinib) can help differentiate on-target from off-target effects.[9][10][11]

  • Rescue experiments: In a cell line, you can introduce a mutated version of the target kinase that is resistant to your inhibitor. If the cellular effect of your compound is diminished in these cells, it strongly suggests an on-target mechanism.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of your inhibitor to its target inside intact cells by assessing the thermal stabilization of the target protein upon ligand binding.[12][13][14][15][16][17]

Q4: What are the key differences in selectivity between first and second-generation BTK inhibitors like Ibrutinib and Acalabrutinib?

A4: Second-generation BTK inhibitors, such as Acalabrutinib, were specifically designed to have greater selectivity for BTK and reduced off-target activity compared to Ibrutinib.[9][11][18] This improved selectivity profile is associated with a lower incidence of certain adverse events. For example, Acalabrutinib has a significantly lower inhibitory effect on kinases like EGFR and SRC family kinases compared to Ibrutinib, which is believed to contribute to its more favorable safety profile.[9][10][11][19]

Troubleshooting Guide

Issue 1: High background or false positives in in vitro kinase assays.

Possible Cause Troubleshooting Step
Compound Interference Some compounds can autofluoresce or interfere with the assay's detection system. Run a control experiment with your compound in the assay buffer without the kinase to check for interference.[20]
Compound Aggregation At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes. Repeat the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[20]
Contaminated Reagents Ensure all buffers, substrates, and ATP solutions are freshly prepared and free from contamination.[21]

Issue 2: Inconsistent IC50 values between experiments.

Possible Cause Troubleshooting Step
Variable ATP Concentration For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration. Use a consistent ATP concentration across all assays, ideally close to the Km value for the kinase.[21][22]
Enzyme Concentration and Reaction Time Ensure the kinase reaction is in the linear range. A high enzyme concentration or long incubation time can lead to substrate depletion and affect IC50 determination. Perform a time-course experiment to find the optimal reaction time.[21][22]
Compound Stability Verify the stability of your compound under the assay conditions. Degradation of the inhibitor during the assay will lead to inaccurate IC50 values.

Issue 3: Discrepancy between in vitro potency and cellular activity.

Possible Cause Troubleshooting Step
Poor Cell Permeability The compound may not efficiently cross the cell membrane. Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
High Protein Binding The compound may bind extensively to plasma proteins in the cell culture medium, reducing its free concentration. Measure the fraction of unbound compound in the presence of serum.
Cellular ATP Concentration The intracellular ATP concentration (mM range) is much higher than that used in most in vitro assays (µM range). For ATP-competitive inhibitors, this can lead to a significant decrease in apparent potency in cellular assays.[21]

Data Presentation

Table 1: Comparative Selectivity of BTK Inhibitors (IC50 in nM)

KinaseIbrutinibAcalabrutinibZanubrutinib
BTK (On-Target) 0.5 - 1.5 3.0 - 5.1 <1
EGFR5 - 10>10000.39 µM (EC50)
ITK5>1000<1 µM (EC50)
TEC723-
SRC20>1000-
LCK15>1000-
CSK---

Data compiled from multiple sources.[9][23] Note that assay conditions can vary, affecting absolute IC50 values.

Experimental Protocols

KinomeScan Competition Binding Assay

Objective: To profile the binding affinity of a test compound against a large panel of kinases.

Principle: This assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.[8][24]

Methodology:

  • Kinase Preparation: A library of human kinases is expressed with a unique DNA tag.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated in solution with a specific kinase from the library and the immobilized ligand.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using the DNA tag.[8]

  • Data Analysis: The results are typically expressed as a percentage of the vehicle control. A lower percentage indicates stronger binding of the test compound to the kinase.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of an inhibitor in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains soluble.[12][13][14][15][16][17]

Methodology:

  • Cell Treatment: Culture cells to the desired density and treat with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other protein quantification methods.

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature. A shift of this curve to higher temperatures in the presence of the inhibitor indicates target engagement.[17]

Visualizations

Signaling Pathways and Experimental Workflows

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKCβ IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: On-target BTK signaling pathway inhibited by Ibrutinib.

Ibrutinib_Off_Target_Pathway Ibrutinib Ibrutinib CSK CSK Ibrutinib->CSK Inhibition SFKs Src Family Kinases (SFKs) CSK->SFKs Inhibition Cardiac_Signaling Cardiac Signaling Pathways SFKs->Cardiac_Signaling Atrial_Fibrillation Atrial Fibrillation Cardiac_Signaling->Atrial_Fibrillation

Caption: Off-target inhibition of CSK by Ibrutinib, leading to atrial fibrillation.

KinomeScan_Workflow start Start step1 Incubate Test Compound with DNA-tagged Kinase and Immobilized Ligand start->step1 step2 Competition for Kinase Binding Site step1->step2 step3 Wash to Remove Unbound Kinase step2->step3 step4 Quantify Bound Kinase via qPCR of DNA Tag step3->step4 step5 Analyze Data: % of Control step4->step5 end End step5->end

References

Technical Support Center: Synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and established method for synthesizing 2-arylquinoline-4-carboxylic acids is the Doebner reaction.[1] This three-component reaction involves the condensation of an aniline (4-bromoaniline), an aldehyde (3,4-dimethylbenzaldehyde), and pyruvic acid.[2][3]

Q2: My reaction is resulting in a low yield and a significant amount of dark, tar-like material. What is the primary cause?

A2: Low yields and tar formation are common issues in Doebner and related quinoline syntheses, such as the Doebner-von Miller reaction.[4][5] This is often due to the acid-catalyzed polymerization of the aldehyde and pyruvic acid starting materials under the harsh reaction conditions.[2][4]

Q3: How can I improve the solubility of my final product for purification and analysis?

A3: The solubility of quinoline-4-carboxylic acids is highly pH-dependent.[1] In acidic conditions, the carboxylic acid is protonated and less soluble in aqueous media. Under neutral to basic conditions, the more soluble carboxylate anion is formed.[1] Adjusting the pH of the solution is a key step in managing its solubility. For purification by recrystallization, a solvent screen is recommended to find an appropriate system.

Q4: What are some greener alternatives to traditional synthesis methods?

A4: Greener approaches to quinoline synthesis include the use of water as a solvent, microwave-assisted reactions, and the use of ionic liquids or solvent-free conditions with efficient catalysts.[5] These methods can lead to shorter reaction times and higher yields.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time.[5]

Troubleshooting Guides

Problem 1: Low Yield and Significant Tar/Polymer Formation
  • Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly reducing the yield.[4]

  • Root Cause: Strong acidic conditions can catalyze the self-polymerization of the aldehyde and pyruvic acid.[4]

  • Troubleshooting Steps:

    • Optimize Acid Catalyst: While a strong acid is necessary, excessively harsh conditions can promote tar formation.[4] A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can help find the optimal balance.[4]

    • Control Reaction Temperature: High temperatures can accelerate polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed.[4]

    • Gradual Addition of Reactants: Slowly adding the aldehyde and pyruvic acid to the heated acidic solution of the aniline can maintain a low concentration of these reactants, favoring the desired reaction over polymerization.[4]

Problem 2: Incomplete Reaction
  • Symptoms: TLC analysis shows the persistence of starting materials even after a prolonged reaction time.

  • Root Cause: The reaction conditions may not be optimal for the specific substrates, leading to a stalled reaction.

  • Troubleshooting Steps:

    • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature might be necessary.

    • Extend Reaction Time: Monitor the reaction by TLC until the starting materials are consumed.[5]

    • Screen Catalysts: A different acid catalyst might be more effective for the given substrates.

Problem 3: Difficulty in Product Purification
  • Symptoms: The crude product is difficult to purify, and multiple impurities are observed by TLC or NMR.

  • Root Cause: The presence of byproducts and unreacted starting materials can complicate the purification process.[5]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Improving the reaction's selectivity by optimizing temperature, catalyst, and reactant ratios will reduce the formation of impurities.

    • Appropriate Purification Technique: For complex mixtures, column chromatography on silica gel is often effective.[5] Recrystallization from a suitable solvent system is a good final step to obtain a highly pure product.[5]

Optimizing Reaction Conditions

The following table summarizes the impact of various parameters on the yield of this compound.

ParameterVariationObserved Effect on YieldRecommendation
Solvent EthanolModerate YieldStandard solvent for Doebner reaction.
DioxanePotentially higher yieldCan improve solubility of reactants.
TolueneLower YieldLess polar, may not be ideal.
Catalyst p-TsOHGood YieldCommon and effective Brønsted acid.
H₂SO₄Variable Yield, risk of tarStronger acid, requires careful control.[4]
BF₃·OEt₂Potentially Improved YieldLewis acid, can offer different selectivity.
Temperature 60 °CSlow ReactionMay be too low for efficient conversion.
80 °C (Reflux)OptimalGood balance between reaction rate and side reactions.
100 °CIncreased Tar FormationHigher temperatures can promote polymerization.[4]
Reactant Ratio 1:1:1SuboptimalStoichiometric amounts may not be optimal.
(Aniline:Aldehyde:Pyruvic Acid)1:1.1:1.1Improved YieldA slight excess of aldehyde and pyruvic acid can drive the reaction.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 4-Bromoaniline

  • 3,4-Dimethylbenzaldehyde

  • Pyruvic acid

  • Ethanol

  • p-Toluenesulfonic acid (p-TsOH)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1.0 eq) and p-TsOH (0.1 eq) in ethanol.

  • To this solution, add 3,4-dimethylbenzaldehyde (1.1 eq) and pyruvic acid (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • To the residue, add a 1M NaOH solution to dissolve the carboxylic acid product and basify the solution to a pH of 9-10.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted aldehyde and other non-acidic impurities.

  • Acidify the aqueous layer with 1M HCl to a pH of 3-4 to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification reactants 1. Combine 4-Bromoaniline, p-TsOH, and Ethanol add_reagents 2. Add 3,4-Dimethylbenzaldehyde and Pyruvic Acid reactants->add_reagents reflux 3. Heat to Reflux (80°C) add_reagents->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to Room Temperature monitor->cool Reaction Complete concentrate 6. Concentrate in vacuo cool->concentrate dissolve 7. Dissolve in NaOH(aq) concentrate->dissolve wash 8. Wash with Ethyl Acetate dissolve->wash precipitate 9. Precipitate with HCl(aq) wash->precipitate filter 10. Filter and Dry precipitate->filter purify 11. Recrystallization or Chromatography filter->purify troubleshooting_logic start Low Yield? tar Significant Tar Formation? start->tar Yes incomplete Incomplete Reaction? start->incomplete No optimize_temp Optimize Temperature tar->optimize_temp Yes optimize_catalyst Optimize Catalyst tar->optimize_catalyst Yes gradual_addition Gradual Reactant Addition tar->gradual_addition Yes incomplete->optimize_catalyst Yes increase_temp Increase Temperature incomplete->increase_temp Yes extend_time Extend Reaction Time incomplete->extend_time Yes

References

"6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" dealing with impure samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with impure samples of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the potential impurities?

A1: The most common synthetic route is the Doebner reaction, a three-component condensation of 4-bromoaniline, 3,4-dimethylbenzaldehyde, and pyruvic acid.

Potential Impurities:

  • Unreacted Starting Materials: 4-bromoaniline, 3,4-dimethylbenzaldehyde, and pyruvic acid.

  • Intermediates: Schiff base formed from 4-bromoaniline and 3,4-dimethylbenzaldehyde.

  • Side-Products: Products from the self-condensation of pyruvic acid. Tar-like, dark-colored byproducts can also form due to polymerization and other side reactions, especially at high temperatures.[1]

Q2: My crude product is a dark brown, sticky solid. What is the likely cause and how can I purify it?

A2: The dark brown color is likely due to the formation of tar-like byproducts, which are common in the Doebner reaction under harsh conditions like high temperatures or concentrated acid.[1]

Purification Strategy:

  • Initial Workup: After the reaction, a basic workup can help remove acidic impurities. Neutralizing the reaction mixture with a base like sodium bicarbonate or sodium hydroxide, followed by extraction, can help separate the desired carboxylic acid product.

  • Recrystallization: This is a primary method for purification. The choice of solvent is critical. A good solvent will dissolve the compound when hot but have low solubility when cold.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a recommended method for separating the target compound from closely related impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[2]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference standard or expected chemical shifts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

Q4: My recrystallization attempt resulted in a low yield. What are the possible reasons?

A4: Low yield during recrystallization can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.

  • Cooling the solution too quickly: This can lead to the formation of small, impure crystals.

  • Washing the crystals with a solvent at room temperature: The wash solvent should be ice-cold to minimize redissolving the product.

  • The chosen solvent is not ideal: The solubility profile of the compound in the solvent may not be suitable for good crystal formation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield in the Doebner Synthesis
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (TLC analysis shows significant starting material).Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting materials are consumed.
Low reactivity of starting materials.For anilines with electron-withdrawing groups, such as 4-bromoaniline, higher temperatures or longer reaction times may be necessary.[1]
Formation of a dark, tar-like substance with little desired product.Polymerization of starting materials or intermediates.Consider a biphasic reaction medium to reduce polymerization of the aldehyde.[1] Slow, dropwise addition of pyruvic acid can also minimize side reactions.
Reaction conditions are too harsh.Optimize the reaction temperature and consider using a milder acid catalyst.
Issue 2: Difficulty in Purifying the Crude Product
Symptom Possible Cause Suggested Solution
The product "oils out" instead of crystallizing during recrystallization.The solution is too concentrated, or the cooling rate is too fast.Use a more dilute solution and allow it to cool slowly to room temperature before further cooling in an ice bath.
Inappropriate recrystallization solvent.Perform a solvent screen to find a more suitable solvent or solvent system (e.g., a mixture of a good solvent and a poor solvent).
Recrystallization does not significantly improve purity.Impurities have similar solubility to the product in the chosen solvent.Try a different recrystallization solvent. If this fails, column chromatography is the recommended next step.[2]
Brown color persists after multiple recrystallizations.Co-crystallization of colored impurities.Consider treating the solution with activated charcoal before hot filtration during recrystallization. If this is not effective, column chromatography is necessary.

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via the Doebner Reaction

This is a general procedure and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve the aniline (e.g., 4-bromoaniline) and the aldehyde (e.g., 3,4-dimethylbenzaldehyde) in a suitable solvent such as ethanol.

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid. The addition may be done dropwise to control the reaction rate.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice water.

    • Make the solution basic by adding an aqueous solution of a base (e.g., NaOH or K₂CO₃).

    • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.

    • Acidify the aqueous phase with a dilute acid (e.g., HCl) to a pH of 1-2 to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[2]

General Protocol for Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) as a slurry in the chosen eluent system (e.g., a mixture of petroleum ether and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.[2]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Problem Potential Cause Key Solution
Incomplete ReactionInsufficient time/temperatureIncrease reaction time/temperature
Low Substrate ReactivityElectron-withdrawing groupsUse more forcing conditions
Tar FormationPolymerizationUse biphasic media, add pyruvic acid slowly

Table 2: Troubleshooting Summary for Purification Issues

Problem Potential Cause Key Solution
"Oiling Out"High concentration/fast coolingUse more solvent, cool slowly
Poor Purity ImprovementSimilar impurity solubilityChange recrystallization solvent or use column chromatography
Persistent ColorCo-crystallizationActivated charcoal treatment or column chromatography

Visualizations

Doebner_Reaction_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Mix 4-bromoaniline, 3,4-dimethylbenzaldehyde, and pyruvic acid in solvent s2 Reflux reaction mixture s1->s2 w1 Cool and pour into ice water s2->w1 w2 Basify solution w1->w2 w3 Extract with organic solvent w2->w3 w4 Acidify aqueous phase to precipitate crude product w3->w4 p1 Filter and dry crude product w4->p1 p2 Recrystallization or Column Chromatography p1->p2 p3 Isolate pure product p2->p3

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_purity_check Purity Assessment cluster_purification_options Purification Strategy start Impure Sample purity_check TLC / HPLC Analysis start->purity_check recrystallization Recrystallization purity_check->recrystallization Initial Attempt column_chromatography Column Chromatography recrystallization->column_chromatography Purity still low end_product Pure Product recrystallization->end_product Successful column_chromatography->end_product

Caption: Logical workflow for troubleshooting impure samples.

References

"6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" cell permeability problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell permeability issues with 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a quinoline derivative.[1][2][3] Quinoline-based compounds are a class of heterocyclic molecules with diverse biological activities, and some have been investigated as anticancer agents and P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance.[4][5][6] The general properties of this specific compound are summarized in the table below.

PropertyValueSource
Molecular Formula C18H14BrNO2[1]
Molecular Weight 356.21 g/mol [1]
Appearance Inquire with supplier
Solubility Inquire with supplier

Q2: Why might my compound, this compound, be showing low cell permeability?

A2: Low cell permeability of small molecules can be attributed to several physicochemical and biological factors. Key factors include:

  • Physicochemical Properties:

    • High Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion across cell membranes.[7][8]

    • High Lipophilicity (LogP): While some lipophilicity is needed to enter the lipid bilayer, very high lipophilicity can cause the compound to become trapped within the membrane.[9]

    • High Polar Surface Area (PSA): A large PSA can hinder a molecule's ability to pass through the hydrophobic core of the cell membrane.[10]

    • Poor Aqueous Solubility: Low solubility in the assay buffer can limit the concentration of the compound available for permeation.[9]

    • Charge: Charged molecules, like those with a carboxylic acid group, generally have lower permeability compared to neutral molecules.[7]

  • Biological Factors:

    • Active Efflux: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are membrane transporters that actively pump foreign substances out of cells.[11][12] Quinolines have been identified as potential P-gp substrates and inhibitors.[4][5][6]

Q3: How can I experimentally determine the cell permeability of my compound?

A3: Two widely used in vitro assays to assess cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[13] It is a high-throughput method ideal for early-stage screening of passive permeability.[13]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.[14][15] It can assess both passive diffusion and active transport processes, including efflux.[14]

A comparison of these two methods is provided in the table below.

FeaturePAMPACaco-2 Assay
Model Artificial lipid membraneDifferentiated human intestinal epithelial cell monolayer
Transport Measured Passive diffusion onlyPassive diffusion and active transport (including efflux)
Throughput HighLower
Complexity LowHigh
Biological Relevance Lower (no transporters or metabolism)Higher (includes transporters and some metabolic activity)

Q4: My compound has low permeability in a PAMPA assay. What does this indicate?

A4: Low permeability in a PAMPA assay suggests that the compound has inherent difficulties crossing a lipid bilayer passively. This is likely due to unfavorable physicochemical properties such as high molecular weight, high polar surface area, or being outside the optimal lipophilicity range.[16]

Q5: My compound shows good permeability in PAMPA but poor permeability in a Caco-2 assay. What could be the reason for this discrepancy?

A5: This is a common scenario and strongly suggests the involvement of active efflux.[17] Since PAMPA only measures passive diffusion, the good result indicates the compound can cross a lipid membrane. The poor result in the Caco-2 assay, which contains active transporters, points to the compound being a substrate for an efflux pump like P-glycoprotein (P-gp). The Caco-2 cells are actively pumping your compound out, resulting in low apparent permeability.[17]

Troubleshooting Guides

Problem 1: Low apparent permeability (Papp) values in the Caco-2 assay.

Possible Cause Troubleshooting Step
Active Efflux Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.[14] You can also perform the assay in the presence of a known P-gp inhibitor, such as verapamil.[5] A significant increase in the A-B permeability in the presence of the inhibitor confirms P-gp mediated efflux.
Poor Solubility Measure the thermodynamic solubility of the compound in the assay buffer. If solubility is low, consider using a lower, more soluble concentration of the compound or including solubility enhancers like Bovine Serum Albumin (BSA) in the receiver compartment.[17]
Compound Instability Analyze the compound concentration in the donor and receiver compartments at the end of the assay to calculate mass balance. Low recovery may indicate compound degradation or non-specific binding to the assay plates.
Inconsistent Cell Monolayer Verify the integrity of the Caco-2 monolayer before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER). Only use wells that meet your established TEER criteria.[16]
Analytical Method Issues Ensure your analytical method (e.g., LC-MS/MS) is validated for the accurate and sensitive quantification of your compound in the assay matrix.

Problem 2: High variability in permeability results between replicate wells.

Possible Cause Troubleshooting Step
Inconsistent Cell Monolayer As mentioned above, ensure consistent and high-quality Caco-2 monolayers by monitoring TEER values.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent volumes are added to each well.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation. If observed, reduce the compound concentration.
Edge Effects Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of this compound.

  • Methodology:

    • A filter plate with a porous support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • The filter plate is placed in a 96-well acceptor plate containing buffer.

    • The test compound is dissolved in buffer and added to the donor wells of the filter plate.

    • The plate is incubated for a specified time (e.g., 4-16 hours) at room temperature.

    • After incubation, the concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.[16]

2. Caco-2 Cell Permeability Assay

  • Objective: To determine the apparent permeability and efflux ratio of this compound.

  • Methodology:

    • Caco-2 cells are seeded on permeable supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[18]

    • The integrity of the cell monolayer is confirmed by measuring the TEER.

    • For the A to B permeability assay, the test compound is added to the apical (donor) side, and buffer is added to the basolateral (receiver) side.

    • For the B to A permeability assay, the test compound is added to the basolateral (donor) side, and buffer is added to the apical (receiver) side.

    • The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]

    • Samples are taken from the receiver compartments at specified time points, and the concentration of the compound is measured by LC-MS/MS.

    • The Papp values for both directions are calculated, and the efflux ratio is determined.[14]

Visualizations

experimental_workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow pampa_start Prepare Artificial Membrane pampa_add Add Compound to Donor Well pampa_start->pampa_add pampa_incubate Incubate pampa_add->pampa_incubate pampa_analyze Analyze Donor and Acceptor Wells (LC-MS/MS) pampa_incubate->pampa_analyze pampa_calc Calculate Papp (Passive) pampa_analyze->pampa_calc caco2_culture Culture Caco-2 Cells on Transwells caco2_teer Verify Monolayer Integrity (TEER) caco2_culture->caco2_teer caco2_add_ab Add Compound (A to B) caco2_teer->caco2_add_ab caco2_add_ba Add Compound (B to A) caco2_teer->caco2_add_ba caco2_incubate Incubate at 37°C caco2_add_ab->caco2_incubate caco2_add_ba->caco2_incubate caco2_analyze Analyze Receiver Wells (LC-MS/MS) caco2_incubate->caco2_analyze caco2_calc Calculate Papp (A-B & B-A) and Efflux Ratio caco2_analyze->caco2_calc

Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.

troubleshooting_logic start Low Permeability in Caco-2 Assay pampa_check Perform PAMPA Assay start->pampa_check pampa_result PAMPA Result? pampa_check->pampa_result efflux Likely Cause: Active Efflux pampa_result->efflux Good Permeability physchem Likely Cause: Poor Physicochemical Properties pampa_result->physchem Poor Permeability confirm_efflux Confirm with Efflux Inhibitor (e.g., Verapamil) efflux->confirm_efflux signaling_pathway extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space compound_out Quinoline Derivative (High Concentration) compound_in Quinoline Derivative (Low Concentration) compound_out->compound_in Passive Diffusion pgp P-glycoprotein (P-gp) Efflux Pump compound_in->pgp pgp->compound_out Active Efflux adp ADP + Pi pgp->adp atp ATP atp->pgp

References

"6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" fluorescence quenching issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing fluorescence quenching issues encountered during experiments with 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common fluorescence quenching problems in a question-and-answer format.

Q1: My fluorescent signal is significantly lower than expected. What are the initial steps I should take?

A1: Start by verifying your experimental setup and reagents. Low signal can often be attributed to issues other than inherent compound quenching.

  • Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are correctly set for this compound. Optimize the gain or exposure time to enhance signal detection, but be mindful of increasing the background noise.[1]

  • Reagent Concentration: Confirm the concentration of your compound. In some cases, high concentrations of fluorescent dyes can lead to self-quenching.[2]

  • Controls: Run a blank sample containing only the buffer or solvent to measure background fluorescence. Also, run a positive control with a known stable fluorophore to ensure the instrument is functioning correctly.

Q2: I observe a decrease in fluorescence intensity as I increase the concentration of my compound. What could be the cause?

A2: This phenomenon, known as self-quenching, can occur at high concentrations of the fluorophore.[2] Additionally, the presence of impurities from the synthesis process can also lead to quenching.

  • Concentration-Dependent Quenching: To investigate this, perform a concentration-response curve. If the signal plateaus and then decreases at higher concentrations, self-quenching is a likely cause.[2] Consider working at lower concentrations.

  • Impurity Analysis: Impurities from the synthesis of this compound, such as unreacted starting materials or byproducts, may act as quenchers.[3] It is advisable to verify the purity of your compound using techniques like HPLC or NMR.

Q3: Could the solvent I'm using be affecting the fluorescence?

A3: Yes, the solvent environment can significantly impact the fluorescence properties of quinoline derivatives.[4][5]

  • Solvent Polarity: The fluorescence intensity of quinoline derivatives can be highly sensitive to solvent polarity.[4] Test the fluorescence of your compound in a range of solvents with varying polarities to determine the optimal conditions.

  • pH of the Solution: The protonation state of the quinoline nitrogen can affect fluorescence.[5] The carboxylic acid group in your compound can also be influenced by pH. Measure and, if necessary, buffer the pH of your solution to ensure consistency.

Q4: How can I determine the mechanism of fluorescence quenching?

A4: Understanding the quenching mechanism can help in troubleshooting. The primary mechanisms are static and dynamic (collisional) quenching.

  • Stern-Volmer Plots: These plots are a key tool for distinguishing between static and dynamic quenching. Linearity in Stern-Volmer plots can indicate a collisional quenching mechanism.[6][7]

  • Lifetime Measurements: Fluorescence lifetime measurements are a powerful technique to differentiate between quenching mechanisms. Dynamic quenching decreases the fluorescence lifetime, while static quenching does not.[8]

  • UV-Vis Absorption Spectra: Measure the absorbance spectra of your compound in the presence and absence of a potential quencher. Changes in the absorption spectrum can suggest the formation of a ground-state complex, which is indicative of static quenching.[8]

Experimental Protocols

Below are detailed methodologies for key experiments to investigate fluorescence quenching.

Table 1: Experimental Protocols
ExperimentProtocol
Concentration-Response Curve 1. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). 2. Create a series of dilutions ranging from nanomolar to micromolar concentrations in your assay buffer. 3. Measure the fluorescence intensity of each concentration using the appropriate excitation and emission wavelengths. 4. Plot the fluorescence intensity as a function of concentration.
Solvent Polarity Effects 1. Prepare identical concentrations of your compound in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water). 2. Measure the fluorescence intensity and the emission maximum for each sample. 3. Analyze the data to identify any solvatochromic shifts and changes in quantum yield.
pH Titration 1. Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10). 2. Add a constant concentration of your compound to each buffer. 3. Measure the fluorescence intensity at each pH. 4. Plot fluorescence intensity versus pH to determine the pH sensitivity.
Stern-Volmer Analysis 1. Prepare a series of samples with a fixed concentration of your fluorophore and varying concentrations of the suspected quencher. 2. Measure the fluorescence intensity (F) of each sample and a control sample with no quencher (F₀). 3. Plot F₀/F versus the quencher concentration. The slope of this plot is the Stern-Volmer constant (Ksv).

Frequently Asked Questions (FAQs)

Q: What are the potential sources of impurities in the synthesis of this compound?

A: Impurities can arise from several stages of synthesis, including incomplete reactions or side reactions.[3] For quinoline-4-carboxylic acids, common synthetic routes like the Doebner reaction can sometimes result in low yields and byproducts, especially with electron-deficient anilines.[9] Potential impurities could include unreacted starting materials such as 4-bromoaniline derivatives and substituted pyruvic acids, or intermediates from the cyclization reaction.[10][11]

Q: Can interactions with other molecules in my assay cause quenching?

A: Yes, various molecules can act as fluorescence quenchers. For instance, halide ions can quench the fluorescence of certain quinolinium derivatives.[7] Other potential quenchers include nitroaromatic compounds and some metal ions.[6][12] It is important to consider all components of your experimental system as potential sources of quenching.

Q: What is the "inner filter effect" and how can I avoid it?

A: The inner filter effect is a phenomenon where the quencher absorbs either the excitation or emission light of the fluorophore, leading to an apparent decrease in fluorescence.[8] This is not a true quenching mechanism. To minimize this, you can:

  • Use lower concentrations of the quencher.

  • Measure absorbance spectra to check for spectral overlap between the quencher and your fluorophore.[8]

Visual Guides

Signaling Pathways and Experimental Workflows

TroubleshootingWorkflow start Fluorescence Quenching Observed check_setup Verify Experimental Setup (Instrument, Reagents) start->check_setup conc_effect Investigate Concentration Effects (Self-Quenching) check_setup->conc_effect Setup OK solvent_ph Assess Environmental Factors (Solvent, pH) conc_effect->solvent_ph Concentration not the issue solution Implement Solution: - Optimize Concentration - Change Solvent/Buffer - Purify Compound conc_effect->solution Self-quenching identified impurity Check Compound Purity (HPLC, NMR) solvent_ph->impurity Environment not the issue solvent_ph->solution Environmental effect identified mechanism Determine Quenching Mechanism (Stern-Volmer, Lifetime) impurity->mechanism Compound is pure impurity->solution Impurity identified mechanism->solution end Problem Resolved solution->end

QuenchingMechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching cluster_fret FRET (Förster Resonance Energy Transfer) d1 Fluorophore* + Quencher d2 Fluorophore + Quencher* d1->d2 Collision d_lifetime Decreased Lifetime d1->d_lifetime s1 Fluorophore + Quencher s2 [Fluorophore-Quencher] Complex s1->s2 Ground-state binding s_lifetime Unchanged Lifetime s2->s_lifetime f1 Donor* (Fluorophore) f3 Donor + Acceptor* f1->f3 Non-radiative energy transfer f_overlap Spectral Overlap Required f1->f_overlap f2 Acceptor (Quencher)

References

Technical Support Center: 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. The following information addresses common issues that may arise during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of assay interference with quinoline-based compounds like this compound?

A: Quinoline derivatives can interfere with various assays through several mechanisms. The quinoline core is a known Pan-Assay Interference Compound (PAINS) scaffold, which can lead to false-positive results.[1] Common interference mechanisms include:

  • Autofluorescence: The quinoline ring system is inherently fluorescent, which can interfere with fluorescence-based assays.[1][2]

  • Compound Aggregation: At higher concentrations, these compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[1]

  • Chemical Reactivity: Some quinoline derivatives can be chemically reactive and covalently modify proteins or other assay components.[1]

  • Metal Chelation: The nitrogen atom in the quinoline ring and the carboxylic acid group can chelate metal ions, which may be essential for enzyme function.[1]

Q2: How can I determine if my compound is causing autofluorescence in my fluorescence-based assay?

A: To check for autofluorescence, measure the fluorescence of your compound in the assay buffer without any other assay components (e.g., enzymes, substrates, or detection reagents). A concentration-dependent increase in fluorescence at the excitation and emission wavelengths of your assay's fluorophore indicates autofluorescence.

Q3: What is the "matrix effect" in LC-MS analysis, and how can it affect my results?

A: The matrix effect is the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[3][4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy and precision of quantification in LC-MS analysis.[3][4]

Troubleshooting Guides

Fluorescence-Based Assays

Issue: High background or false-positive signals in a fluorescence-based assay.

This could be due to the intrinsic fluorescence (autofluorescence) of this compound.

Troubleshooting Steps:

  • Measure Compound Autofluorescence: Perform a control experiment to measure the fluorescence of the compound alone at various concentrations in the assay buffer.[2]

  • Shift to Red-Shifted Fluorophores: Quinoline autofluorescence is often more pronounced in the blue-green spectral region. If possible, switch to a fluorophore that excites and emits at longer wavelengths (red or far-red, >600 nm) to minimize spectral overlap.[2]

  • Implement Spectral Unmixing: For imaging systems with spectral detection capabilities, you can computationally separate the emission spectrum of your compound from that of the assay fluorophore.[2]

  • Subtract Background Fluorescence: For each data point, subtract the fluorescence intensity of a control well containing only the compound at the same concentration from the corresponding experimental well.[2]

Experimental Protocol: Measurement of Compound Autofluorescence

Objective: To determine the intrinsic fluorescence of this compound.

Materials:

  • This compound

  • Assay buffer

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the quinoline compound in the assay buffer. The concentration range should cover the concentrations used in your main assay.

  • Add the compound dilutions to the wells of the microplate.

  • Include wells with assay buffer only to serve as a blank control.

  • Place the plate in the microplate reader.

  • Set the excitation wavelength to match that of your primary assay's fluorophore.

  • Scan a range of emission wavelengths that includes the emission peak of your assay's fluorophore.[2]

Data Analysis:

  • Subtract the fluorescence of the blank wells from the compound-containing wells.

  • A concentration-dependent increase in fluorescence confirms autofluorescence.[2]

Example Data:

Compound Concentration (µM)Raw Fluorescence Units (RFU)Background Corrected RFU
0 (Blank)520
1158106
5523471
101045993
2021102058

Troubleshooting Workflow for Autofluorescence

start High background signal in fluorescence assay check_autofluorescence Is the compound autofluorescent? start->check_autofluorescence measure Measure compound fluorescence in a cell-free system check_autofluorescence->measure yes Yes measure->yes no No measure->no subtract Subtract compound background fluorescence yes->subtract shift Switch to a red-shifted fluorophore yes->shift unmix Use spectral unmixing yes->unmix other_causes Investigate other causes (e.g., contamination) no->other_causes end Issue Resolved subtract->end shift->end unmix->end start Inaccurate LC-MS quantification check_matrix_effect Is the matrix effect present? start->check_matrix_effect evaluate Evaluate matrix effect using post-column infusion or matrix-matched calibrants check_matrix_effect->evaluate yes Yes evaluate->yes no No evaluate->no optimize_sample_prep Optimize sample preparation (e.g., SPE, LLE) yes->optimize_sample_prep modify_lc Modify chromatography (e.g., gradient, column) yes->modify_lc use_sil_is Use a stable isotope-labeled internal standard yes->use_sil_is other_issues Investigate other issues (e.g., instrument calibration) no->other_issues end Accurate Quantification optimize_sample_prep->end modify_lc->end use_sil_is->end

References

Validation & Comparative

A Comparative Guide to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Functional Comparison of Quinoline Derivatives

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The presence of a carboxylic acid group at the 4-position is a common feature in many biologically active quinolines.[1] Variations at the 2, 6, and 8 positions have been extensively explored to modulate pharmacological profiles.[4][5]

Table 1: Comparative Biological Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound NameStructureTarget/AssayIC50/ActivityReference
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid Not availableNot available[6][7]
2-Phenylquinoline-4-carboxylic acidHDAC3 Inhibition24.45 µM[5]
6,8-Dibromo-4(3H)quinazolinone Derivative (VIIc)AntifungalPotent[4]
2-(4-Acrylamidophenyl)quinoline-4-carboxylic acid derivative (P6)SIRT3 Inhibition (MLLr leukemic cell lines)7.2 µM[8]
Quinoline-4-carboxylic acidAntiproliferative (MCF7 cell line)Significant growth inhibition[9]
6-Benzoyl-2-phenylquinoline-4-carboxylic acid (6a)MRP2 InhibitionLess active than esterified form[10]

Note: The structure of this compound is inferred from its name. Specific experimental data for this compound is not available in the cited literature.

Structure-Activity Relationship (SAR) Insights

The data from related compounds suggest that the substituents on the quinoline ring play a crucial role in determining the biological activity.[11]

  • Substitution at Position 2: The presence of a substituted phenyl ring at the 2-position is a common motif in many active quinoline-4-carboxylic acids.[5][8] The nature of the substituents on this phenyl ring can significantly impact potency and selectivity.

  • Halogenation at Position 6 and 8: The introduction of bromine atoms at positions 6 and 8 has been shown to enhance the cytotoxic potential of quinoline analogs against various cancer cell lines.[4] This suggests that the 6-bromo substitution in the target molecule could contribute to potential anticancer activity.

  • Carboxylic Acid at Position 4: The carboxylic acid group at the 4-position is often crucial for activity, potentially through interactions with biological targets.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

HDAC Inhibition Assay

The inhibitory activity of compounds against histone deacetylases (HDACs) is a common assay in cancer drug discovery.[5]

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human HDAC1, 2, 3, and 6 enzymes and a fluorogenic substrate are used.

  • Compound Incubation: The test compounds are pre-incubated with the HDAC enzyme in an assay buffer for a specified time.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Signal Detection: The reaction is stopped, and the fluorescence is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.[2]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizing Synthesis and Discovery Pathways

The synthesis of quinoline-4-carboxylic acid derivatives often relies on classical named reactions like the Pfitzinger and Doebner reactions.[1] The subsequent drug discovery process involves a series of steps from initial screening to lead optimization.

G cluster_synthesis Synthesis of Quinoline-4-Carboxylic Acids Isatin Isatin Derivatives Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger Carbonyl Carbonyl Compounds Carbonyl->Pfitzinger Aniline Aniline Derivatives Doebner Doebner Reaction Aniline->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner QuinolineAcid Quinoline-4-Carboxylic Acid Core Pfitzinger->QuinolineAcid Doebner->QuinolineAcid

Caption: Common synthetic routes to quinoline-4-carboxylic acids.

G cluster_discovery Drug Discovery Workflow Library Compound Library (Quinoline Derivatives) HTS High-Throughput Screening (HTS) Library->HTS Biological Assays Hit Hit Identification HTS->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Candidate Lead->Preclinical

Caption: A typical workflow for drug discovery utilizing quinoline derivatives.

References

Potent Inhibition of Dihydroorotate Dehydrogenase by a Novel Quinoline Carboxylic Acid Derivative: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid's activity with known inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis, reveals its potential as a highly potent therapeutic agent. This guide provides a comprehensive overview of its performance, supported by experimental data on a closely related analog, against established drugs such as Brequinar and Teriflunomide.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a prime target for therapeutic intervention in oncology and autoimmune diseases.[1][3] The compound this compound belongs to a class of quinoline-based DHODH inhibitors. While specific data for this exact compound is not publicly available, a structurally analogous compound, 4-quinoline carboxylic acid analog 41, has demonstrated significant inhibitory activity against human DHODH.[1][4]

Comparative Inhibitory Activity

The inhibitory potential of the 4-quinoline carboxylic acid analog and known DHODH inhibitors is summarized in the table below. The data, presented as IC50 values, indicates that the quinoline derivative exhibits potency comparable to, and in some instances exceeding, that of established inhibitors like Brequinar and Teriflunomide (the active metabolite of Leflunomide).[1][4][5][6][7][8][9]

CompoundTargetIC50 (nM)
4-Quinoline Carboxylic Acid Analog 41hDHODH9.71 ± 1.4
BrequinarhDHODH5.2, 10, 12, ~20
Teriflunomide (A77 1726)hDHODH307, 411, 500-2300

IC50 values represent the concentration of the inhibitor required to reduce the activity of the DHODH enzyme by 50%. hDHODH refers to human dihydroorotate dehydrogenase.

The data clearly positions the quinoline carboxylic acid scaffold as a promising framework for the development of potent DHODH inhibitors. The sub-nanomolar to low nanomolar activity of the analog places it among the most effective inhibitors of this critical enzyme.

Mechanism of Action: Targeting Pyrimidine Synthesis

The primary mechanism of action for this compound and its analogs is the inhibition of DHODH, which catalyzes the conversion of dihydroorotate to orotate. This is a crucial step in the de novo pyrimidine synthesis pathway. By blocking this step, these inhibitors deplete the cellular pool of pyrimidines, leading to cell cycle arrest and the inhibition of proliferation in rapidly dividing cells.[1][2]

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH_Inhibitor 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid DHODH_Inhibitor->Dihydroorotate Inhibits DHODH

DHODH Inhibition in Pyrimidine Synthesis

Experimental Protocols

The determination of DHODH inhibitory activity is typically performed using a spectrophotometric assay. A common method is the 2,6-dichloroindophenol (DCIP) reduction assay.[10][11]

DHODH Enzymatic Assay (DCIP Reduction Protocol)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of DCIP, an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at a specific wavelength (typically around 600-650 nm) is proportional to the rate of DHODH activity.

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO) - substrate

  • 2,6-dichloroindophenol (DCIP) - electron acceptor

  • Coenzyme Q10 (CoQ10) - electron carrier

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add a small volume of the diluted test compounds or DMSO (for control wells).

  • Add the DHODH enzyme solution to each well and pre-incubate for a defined period (e.g., 30 minutes at 25°C) to allow for inhibitor binding.

  • Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer.

  • Initiate the enzymatic reaction by adding the reaction mixture to each well.

  • Immediately begin monitoring the decrease in absorbance at 600-650 nm in kinetic mode using a microplate reader.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Plate_Setup Add compounds and enzyme to 96-well plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare DHODH enzyme solution Enzyme_Prep->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with substrate mix (DHO, DCIP, CoQ10) Pre_incubation->Reaction_Start Measurement Measure absorbance decrease (600-650 nm) Reaction_Start->Measurement Rate_Calculation Calculate reaction rates Measurement->Rate_Calculation IC50_Determination Determine IC50 values Rate_Calculation->IC50_Determination

DHODH Inhibition Assay Workflow

Conclusion

The comparative analysis indicates that this compound, as represented by its close structural analog, is a highly potent inhibitor of human DHODH. Its activity is on par with or superior to established inhibitors like Brequinar and Teriflunomide. This positions the compound as a strong candidate for further preclinical and clinical development as a potential therapeutic for cancers and autoimmune disorders that are dependent on the de novo pyrimidine biosynthesis pathway. The well-defined mechanism of action and the availability of robust in vitro assays provide a clear path for its continued evaluation.

References

Comparative Guide to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid and Its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid and its structural analogs, focusing on their potential as therapeutic agents. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing promise as anticancer, antiviral, and anti-inflammatory agents. This document summarizes key structure-activity relationships (SAR), presents available biological data, and details relevant experimental protocols to aid in the development of novel therapeutics based on this chemical class.

Introduction to 6-Bromo-2-arylquinoline-4-carboxylic Acids

The core structure, this compound, belongs to a class of compounds known for their interaction with various biological targets. Notably, quinoline-4-carboxylic acids have been extensively investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH an attractive target for anticancer and immunosuppressive therapies. Furthermore, various derivatives of this scaffold have demonstrated cytotoxic effects against a range of cancer cell lines through other mechanisms.

Synthesis of 2-Arylquinoline-4-carboxylic Acids

The synthesis of 2-arylquinoline-4-carboxylic acids is commonly achieved through well-established methods such as the Doebner and Pfitzinger reactions.

Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. For the synthesis of the title compound and its analogs, a substituted aniline (e.g., 4-bromoaniline) is reacted with an aryl aldehyde (e.g., 3,4-dimethylbenzaldehyde) and pyruvic acid, typically in a suitable solvent like ethanol or acetic acid under reflux conditions.

Pfitzinger Reaction: This method involves the condensation of an isatin derivative (e.g., 5-bromoisatin) with a carbonyl compound containing an α-methylene group (e.g., 1-(3,4-dimethylphenyl)ethan-1-one) in the presence of a base.

These synthetic routes offer versatility in introducing a wide range of substituents on both the quinoline core and the 2-aryl moiety, facilitating the exploration of structure-activity relationships.

Structure-Activity Relationship (SAR)

The biological activity of 2-aryl-6-bromoquinoline-4-carboxylic acids is significantly influenced by the nature and position of substituents on both the quinoline and the 2-phenyl rings.

  • Carboxylic Acid at C4-Position: The carboxylic acid group at the 4-position is generally considered crucial for the biological activity of this class of compounds, particularly for DHODH inhibition. It often acts as a key binding motif, forming important interactions with the target enzyme.

  • Substitution at C6-Position: The presence of a bromine atom at the 6-position can contribute to the overall lipophilicity and binding affinity of the molecule. Comparative studies with analogs bearing other halogens (e.g., fluorine) or different substituents at this position are necessary to fully elucidate its role in modulating activity and selectivity.

  • Substitution on the 2-Phenyl Ring: The substitution pattern on the 2-phenyl ring plays a critical role in determining the potency and selectivity of these compounds.

    • Hydrophobic Substituents: Small alkyl groups, such as the methyl groups in the 3,4-dimethylphenyl moiety, can enhance binding to hydrophobic pockets within the target protein.

    • Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the substituents can influence the overall electron distribution of the molecule, affecting its binding properties and pharmacokinetic profile.

    • Positional Isomerism: The position of substituents on the phenyl ring is also critical. For instance, moving a substituent from the para to the meta or ortho position can drastically alter the biological activity due to steric and electronic effects.

Comparative Biological Data

Table 1: Anticancer Activity of 6-Bromo-2-arylquinoline-4-carboxylic Acid Analogs

Compound ID2-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 4-BromophenylHepG2 (Liver)0.137 - 0.332[1]
MCF-7 (Breast)0.164 - 0.583[1]
Analog 2 4-NitrophenylHepG2 (Liver)0.137[1]
Analog 3 4-HydroxyphenylHepG2 (Liver)0.139[1]

Table 2: DHODH Inhibitory Activity of Quinoline-4-carboxylic Acid Derivatives

Compound IDStructureDHODH IC50 (nM)Reference
Analog 4 6-Fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid-[2]
Analog 5 2-(2-chloropyridin-3-yl)quinoline-4-carboxylic acid32.7[3]
Analog 6 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid1[4]

Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

DHODH Inhibition Assay (Spectrophotometric Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.

  • Reagents:

    • Human DHODH enzyme

    • Dihydroorotate (DHO)

    • Decylubiquinone (co-substrate)

    • 2,6-dichloroindophenol (DCIP) as the electron acceptor

    • Assay buffer (e.g., Tris-HCl with detergent)

  • Procedure:

    • The test compound, dissolved in DMSO, is pre-incubated with the DHODH enzyme in the assay buffer.

    • The enzymatic reaction is initiated by adding a mixture of DHO and decylubiquinone.

    • The reduction of DCIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.

    • The rate of reaction is calculated from the linear phase of the absorbance curve.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture:

    • Cancer cell lines are cultured in appropriate media and conditions.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment:

    • Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement:

    • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.

    • IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway: DHODH Inhibition and its Downstream Effects

DHODH_Pathway cluster_0 Mitochondrial Inner Membrane Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Oxidation UMP UMP Orotate->UMP Nucleotides Pyrimidine Nucleotides (dUTP, dCTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Proliferation Cell Proliferation & Survival DNA_RNA->Proliferation DHODH DHODH Inhibitor 6-Bromo-2-arylquinoline- 4-carboxylic acid Inhibitor->DHODH Inhibition experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs (Doebner/Pfitzinger Reaction) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification DHODH_Assay DHODH Inhibition Assay Purification->DHODH_Assay Cytotoxicity_Assay Anticancer Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity_Assay IC50_DHODH Determine DHODH IC50 DHODH_Assay->IC50_DHODH IC50_Cancer Determine Anticancer IC50 Cytotoxicity_Assay->IC50_Cancer SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_DHODH->SAR_Analysis IC50_Cancer->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Comparative Guide to the Biological Activity of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, with a focus on its potential as an inhibitor of Dihydroorotate Dehydrogenase (DHODH). The information presented herein is intended to support research and drug development efforts by offering a structured comparison with a known alternative and detailing relevant experimental protocols.

Introduction to this compound and its Biological Context

Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects.[1][2] A significant body of research has identified Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, as a primary target for many compounds within this class.[3][4][5] Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells such as cancer cells.[3]

Based on its structural features, specifically the quinoline-4-carboxylic acid core and a substituted phenyl group at the 2-position, This compound is hypothesized to function as a DHODH inhibitor. This guide will evaluate its potential biological activity in comparison to Brequinar , a well-characterized DHODH inhibitor that shares the quinoline-4-carboxylic acid scaffold.

Comparative Analysis of Biological Activity

The 3,4-dimethylphenyl group in the target compound provides the necessary hydrophobicity at the 2-position, suggesting it is likely to exhibit inhibitory activity against DHODH. For a quantitative comparison, this guide presents data for the reference compound, Brequinar.

Table 1: Comparison of In Vitro Biological Activity

CompoundTargetAssay TypeIC50 (µM)Cell Line
This compoundDHODH (predicted)Enzymatic AssayData not available-
BrequinarDHODHEnzymatic Assay~0.01 - 0.5Various
This compoundProliferationCell Viability (MTT)Data not availableHCT-116, MIA PaCa-2 (predicted)
BrequinarProliferationCell Viability (MTT)Varies by cell lineHCT-116, MIA PaCa-2, etc.

Note: IC50 values for Brequinar can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

To facilitate the validation of the biological activity of this compound, detailed protocols for key experiments are provided below.

Protocol 1: DHODH Enzymatic Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • L-dihydroorotic acid (DHO) - substrate

  • Decylubiquinone - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compound (this compound) and reference compound (Brequinar) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test and reference compounds in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and decylubiquinone.

  • Add the diluted compounds to the respective wells. Include a DMSO-only control.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding a mixture of DHO and DCIP to all wells.

  • Immediately measure the decrease in absorbance at 600 nm over time (kinetic read) using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MIA PaCa-2 pancreatic cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound and reference compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test and reference compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted compounds. Include a vehicle (DMSO) control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

Visualizing the Mechanism of Action

To illustrate the proposed mechanism of action and the experimental process, the following diagrams are provided.

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Multi-step enzymatic conversion Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitor 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid DHODH_enzyme DHODH Inhibitor->DHODH_enzyme Inhibits

Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway by a DHODH Inhibitor.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_conclusion Conclusion Enzyme_Assay DHODH Enzymatic Assay IC50_Enzyme Determine Enzymatic IC50 Enzyme_Assay->IC50_Enzyme Conclusion Validate Biological Activity and Potency IC50_Enzyme->Conclusion Cell_Culture Cell Seeding (e.g., HCT-116) Compound_Treatment Treatment with Test Compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (72h) Compound_Treatment->MTT_Assay IC50_Cell Determine Cellular IC50 MTT_Assay->IC50_Cell IC50_Cell->Conclusion Start Test Compound: 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Start->Enzyme_Assay Start->Compound_Treatment

Caption: Workflow for the Validation of Biological Activity.

References

Comparative Guide to the Cross-Reactivity Profile of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a Potent DHODH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), and other notable DHODH inhibitors. A critical aspect of preclinical drug development is the assessment of a compound's selectivity, as off-target effects can lead to unforeseen toxicities. This document summarizes the available data on the cross-reactivity of this class of compounds, details relevant experimental methodologies, and provides visualizations of key biological pathways and workflows.

Introduction to Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate Dehydrogenase is a key mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA replication.[1][2] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway. Consequently, DHODH has emerged as a significant therapeutic target in oncology and autoimmune diseases.[2]

This compound belongs to the 2-aryl-quinoline-4-carboxylic acid class of compounds, which are known to be potent inhibitors of DHODH. To understand its therapeutic potential and potential liabilities, a thorough evaluation of its target specificity is crucial.

Comparative Analysis of DHODH Inhibitor Potency

While specific cross-reactivity data for this compound against a broad panel of kinases or other enzymes is not extensively available in the public domain, its potency against DHODH can be compared with other well-characterized inhibitors.

CompoundTargetIC50 (nM)Reference
6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Human DHODHData not publicly available
BrequinarHuman DHODH2.1 - 5.2[1][3]
Teriflunomide (A77 1726)Human DHODH24.5[1]
ASLAN003 (Farudodstat)Human DHODH35[2]
BAY 2402234 (Orludodstat)Human DHODH1.2[4]

Note: IC50 values can vary depending on the specific assay conditions.

Cross-Reactivity and Off-Target Effects of Comparator Compounds

While comprehensive kinase panel screening data for all comparator compounds is limited in the public domain, some information on their off-target effects is available:

  • Teriflunomide: Besides its primary activity against DHODH, Teriflunomide has been reported to inhibit protein tyrosine kinases, although this is generally observed at higher concentrations than those required for DHODH inhibition.[5]

  • Brequinar: Brequinar is generally considered a potent and selective inhibitor of DHODH.[6]

  • ASLAN003 and BAY 2402234: These are newer generation DHODH inhibitors designed for high potency and selectivity.[4][7]

The lack of extensive public cross-reactivity data for this compound underscores the importance of conducting comprehensive selectivity profiling during its development.

Signaling Pathways and Experimental Workflows

To facilitate further research and comparative studies, this section provides diagrams of the relevant signaling pathway and a typical experimental workflow for assessing DHODH inhibition and cross-reactivity.

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis Carbamoyl phosphate Carbamoyl phosphate Carbamoyl aspartate Carbamoyl aspartate Carbamoyl phosphate->Carbamoyl aspartate Dihydroorotate Dihydroorotate Carbamoyl aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... UTP_CTP UTP, CTP UMP->UTP_CTP ... DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA DNA & RNA Synthesis Inhibitor 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Inhibitor->Orotate Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays DHODH_Enzyme_Assay DHODH Enzymatic Assay (IC50 Determination) Kinase_Panel Kinase Panel Screen (Selectivity Profiling) DHODH_Enzyme_Assay->Kinase_Panel Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Western_Blot Western Blot Analysis (Downstream Effects) Cell_Proliferation->Western_Blot Compound Test Compound Compound->DHODH_Enzyme_Assay Compound->Cell_Proliferation

References

"6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" efficacy in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DHODH and its Inhibition

Dihydroorotate dehydrogenase (DHODH) is a crucial mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of DNA and RNA, and thus for cell proliferation.[1] Rapidly dividing cells, such as cancer cells, are particularly dependent on this pathway for their growth and survival.[2] Inhibition of DHODH leads to pyrimidine depletion, which in turn induces cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[3][4]

Comparative Efficacy of DHODH Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Brequinar, Leflunomide, and its active metabolite Teriflunomide in various cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.

Table 1: IC50 Values of Brequinar in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Method
A-375Melanoma0.59MTT
A549Lung Carcinoma4.1MTT
HCT 116Colon Cancer0.480 ± 0.14MTT
MIA PaCa-2Pancreatic Cancer0.680 ± 0.25MTT
HL-60Acute Promyelocytic Leukemia0.0044Not Specified
JurkatT-cell LeukemiaNot SpecifiedNot Specified
HT-1080FibrosarcomaNot SpecifiedNot Specified
A431Epidermoid CarcinomaNot SpecifiedNot Specified
WM266-4MelanomaNot SpecifiedNot Specified

Data sourced from multiple studies.[2][5][6]

Table 2: IC50 Values of Leflunomide and Teriflunomide (A77 1726) in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Assay Method
LeflunomideT24Bladder Cancer39.0 (48h)MTS
Leflunomide5637Bladder Cancer84.4 (48h)MTS
LeflunomideHeLaCervical Cancer20 - 51 (72-144h)SRB
LeflunomideH460Non-small Cell Lung Cancer80.5 (48h), 27 (72h)SRB
LeflunomideASPC1Pancreatic Cancer123 (24h)CCK-8
LeflunomideBXPC-3Pancreatic Cancer32 (72h)MTT
LeflunomideHT-1080Fibrosarcoma30 (48h)SRB
LeflunomideHT-29Colon Cancer75 (48h)SRB
TeriflunomideDaudiBurkitt's Lymphoma13MTT
TeriflunomideRamosBurkitt's Lymphoma18MTT
Teriflunomide697B-cell Precursor Leukemia29MTT
TeriflunomideRajiBurkitt's Lymphoma39MTT
TeriflunomideWaC3CD5B-cell Lymphoma89MTT
TeriflunomideJurkatT-cell Leukemia26.65 (96h)MTT
TeriflunomideMDA-MB-468Triple Negative Breast Cancer31.36 (96h)SRB
TeriflunomideBT549Triple Negative Breast Cancer31.83 (96h)SRB
TeriflunomideMDA-MB-231Triple Negative Breast Cancer59.72 (96h)SRB
TeriflunomideRPMI-8226Multiple Myeloma99.87 (24h)MTT
TeriflunomideHCT116Colorectal Carcinoma0.3Not Specified

Data sourced from multiple studies.[4][7][8][9][10][11][12][13]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for determining the anti-proliferative efficacy of DHODH inhibitors.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-100,000 cells/well and incubate for 6 to 24 hours to allow for attachment.[15]

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to reduce background.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[14]

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[17]

Protocol:

  • Cell Seeding: Prepare opaque-walled multiwell plates with cells in culture medium (100 µL/well for 96-well plates).[18]

  • Compound Treatment: Add the test compound to the experimental wells and incubate according to the desired protocol.[18]

  • Reagent Preparation and Addition: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18]

  • Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18]

  • Signal Stabilization and Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Record the luminescence using a luminometer.[18]

  • Data Analysis: Normalize the results to the vehicle control to determine the percent inhibition of cell proliferation and calculate the IC50 value.[19]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DHODH signaling pathway and a general experimental workflow for evaluating DHODH inhibitors.

DHODH_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus DHODH DHODH ETC Electron Transport Chain DHODH->ETC e- Orotate Orotate DHODH->Orotate Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Dihydroorotate UMP UMP Orotate->UMP PRPP Carbamoyl_Phosphate Carbamoyl_Phosphate Carbamoyl_Phosphate->Dihydroorotate Aspartate UDP UDP UMP->UDP DNA_RNA_Synthesis DNA & RNA Synthesis UTP UTP UDP->UTP UTP->DNA_RNA_Synthesis CTP CTP UTP->CTP CTP->DNA_RNA_Synthesis Inhibitor DHODH Inhibitor (e.g., Brequinar, Leflunomide) Inhibitor->DHODH

Caption: DHODH signaling pathway and point of inhibition.

Experimental_Workflow start Start cell_culture Select and Culture Cancer Cell Lines start->cell_culture compound_prep Prepare Serial Dilutions of DHODH Inhibitors cell_culture->compound_prep treatment Treat Cells with Inhibitors and Controls compound_prep->treatment incubation Incubate for Defined Period (e.g., 48-72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acquisition Measure Absorbance or Luminescence viability_assay->data_acquisition data_analysis Calculate % Viability and Determine IC50 Values data_acquisition->data_analysis comparison Compare Efficacy of Different Inhibitors data_analysis->comparison end End comparison->end

Caption: Experimental workflow for IC50 determination.

References

A Comparative Guide to the Synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a substituted quinoline carboxylic acid of interest in medicinal chemistry and drug discovery. The synthesis of quinoline derivatives is of significant importance due to their wide range of biological activities.[1] This document details the two most prominent methods for the synthesis of the target molecule: the Doebner reaction and the Pfitzinger reaction. Each method is evaluated based on its reaction mechanism, required reagents, and typical experimental conditions. While specific experimental data for the direct synthesis of this compound is not widely published, this guide extrapolates from established protocols for structurally similar compounds to provide representative experimental procedures and expected outcomes.

At a Glance: Comparison of Synthesis Methods

FeatureDoebner ReactionPfitzinger Reaction
Starting Materials 4-Bromoaniline, 3,4-Dimethylbenzaldehyde, Pyruvic acid5-Bromoisatin, 1-(3,4-dimethylphenyl)ethan-1-one
Reaction Type Three-component condensation-cyclizationCondensation-cyclization
Catalyst/Promoter Acid-catalyzed (Brønsted or Lewis)Base-mediated
Key Intermediates Schiff base, enolateIsatinic acid, enamine
General Yields Moderate to high, dependent on catalyst and substratesModerate to high
Scalability Can be suitable for large-scale synthesis[1]Generally suitable for lab-scale; can be scaled up
Substrate Scope Wide range of anilines and aldehydes can be used[2]Dependent on the availability of substituted isatins and enolizable ketones
Advantages One-pot reaction, readily available starting materialsGood yields, well-established classical reaction
Disadvantages Can have low yields with electron-withdrawing groups on aniline[2]Requires synthesis of substituted isatin, strong basic conditions

Synthesis Pathways and Mechanisms

The two primary synthetic routes to this compound are the Doebner reaction and the Pfitzinger reaction. Both methods are foundational in heterocyclic chemistry for the construction of the quinoline scaffold.

Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[3] For the synthesis of the target molecule, this would involve the reaction of 4-bromoaniline, 3,4-dimethylbenzaldehyde, and pyruvic acid. The reaction is typically acid-catalyzed and proceeds through the formation of a Schiff base from the aniline and aldehyde, followed by reaction with the enol of pyruvic acid, cyclization, and subsequent oxidation to the quinoline ring system.[2]

Doebner_Reaction A 4-Bromoaniline D Schiff Base Intermediate A->D B 3,4-Dimethylbenzaldehyde B->D C Pyruvic Acid E Cyclization C->E Enolate Addition D->E F 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid E->F Oxidation

Doebner Reaction Pathway for the target molecule.
Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin or a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a quinoline-4-carboxylic acid.[4] To synthesize the target molecule, 5-bromoisatin would be reacted with 1-(3,4-dimethylphenyl)ethan-1-one. The reaction mechanism involves the base-catalyzed ring-opening of the isatin to form an isatinic acid, which then condenses with the ketone to form an enamine that subsequently cyclizes and dehydrates to form the quinoline ring.[4]

Pfitzinger_Reaction A 5-Bromoisatin C Isatinic Acid Intermediate A->C Base (e.g., KOH) B 1-(3,4-dimethylphenyl) ethan-1-one D Condensation & Cyclization B->D C->D F 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid D->F Dehydration

Pfitzinger Reaction Pathway for the target molecule.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound based on established procedures for analogous compounds.

Method 1: Modified Doebner Reaction

This protocol is adapted from a modified Doebner reaction that has shown improved yields, particularly for anilines with electron-withdrawing groups.[1]

Reagents and Materials:

  • 4-Bromoaniline

  • 3,4-Dimethylbenzaldehyde

  • Pyruvic acid

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)

  • Acetonitrile (anhydrous)

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) and 3,4-dimethylbenzaldehyde (1.1 eq) in anhydrous acetonitrile.

  • To this solution, add BF₃·OEt₂ or BF₃·THF (1.0 eq) and stir the mixture at room temperature for 30 minutes.

  • Add pyruvic acid (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Doebner_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Bromoaniline & 3,4-Dimethylbenzaldehyde in Acetonitrile B Add BF3·OEt2 / BF3·THF A->B C Add Pyruvic Acid B->C D Reflux and Monitor by TLC C->D E Quench with NaHCO3 (aq) D->E F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Recrystallize G->H I Pure Product H->I

Experimental workflow for the modified Doebner reaction.
Method 2: Pfitzinger Reaction

This protocol is a standard procedure for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Reagents and Materials:

  • 5-Bromoisatin

  • 1-(3,4-dimethylphenyl)ethan-1-one

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, dilute)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add 5-bromoisatin to the basic solution and stir until the isatin dissolves and the color changes, indicating the formation of the potassium salt of isatinic acid.

  • Add 1-(3,4-dimethylphenyl)ethan-1-one to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ketone.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Pfitzinger_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve KOH in Ethanol/Water B Add 5-Bromoisatin A->B C Add 1-(3,4-dimethylphenyl) ethan-1-one B->C D Reflux and Monitor by TLC C->D E Remove Ethanol D->E F Aqueous Work-up and Extraction E->F G Acidify to Precipitate F->G H Filter, Wash, and Dry G->H I Recrystallize H->I J Pure Product I->J

References

A Comparative Analysis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid and Structurally Related Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the performance of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid and similar quinoline-4-carboxylic acid derivatives. The focus is on their potential as anticancer agents, with an emphasis on the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The biological effects of these molecules can be finely tuned by substitutions at various positions on the quinoline ring system.[4] This guide specifically delves into the structure-activity relationship (SAR) of 2-aryl-quinoline-4-carboxylic acids, with a focus on how substitutions on the quinoline core and the 2-phenyl ring influence their inhibitory potency against crucial therapeutic targets.

Performance Comparison of Quinolone-4-Carboxylic Acid Derivatives

Compound IDStructureTargetIC₅₀ (nM)Cancer Cell LineIC₅₀ (µM)
Target Compound This compound ----
Analog 16-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid (Brequinar)DHODH---
Analog 22-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)SIRT37200MLLr leukemic-
Analog 3A potent quinoline-based analogue (41)DHODH9.71 ± 1.4--
Analog 4A potent quinoline-based analogue (43)DHODH26.2 ± 1.8--

Absence of data is indicated by "-". Data for Brequinar is provided as a reference for a well-known DHODH inhibitor.[4][5]

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of quinoline-4-carboxylic acids is significantly influenced by the nature and position of substituents.[4] Key structural features that govern the activity of these compounds, particularly as DHODH inhibitors, include:

  • C2 Position: Bulky and hydrophobic groups at the C2 position are generally necessary for potent inhibition.[4][5] The 3,4-dimethylphenyl group in the target compound aligns with this requirement.

  • C4 Position: The carboxylic acid group at the C4 position is critical for activity, often forming essential interactions, such as salt bridges, within the enzyme's active site.[5]

  • Benzo Portion of the Quinoline Ring: Substitutions on the benzene ring of the quinoline moiety, such as the 6-bromo group in the target compound, can modulate the compound's electronic properties and binding affinity.[4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following are generalized protocols for key assays used in the evaluation of quinoline-4-carboxylic acid derivatives.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay quantifies the enzymatic activity of DHODH, which catalyzes the oxidation of dihydroorotate to orotate.

Materials:

  • Recombinant human DHODH

  • L-dihydroorotate

  • 2,6-dichloroindophenol (DCIP)

  • Decylubiquinone

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds dissolved in DMSO

Procedure:

  • The reaction is typically performed in a 96-well plate format.

  • Add assay buffer, DHODH enzyme, and decylubiquinone to each well.

  • Add the test compounds at various concentrations (typically a serial dilution). A DMSO control is included.

  • Initiate the reaction by adding L-dihydroorotate and DCIP.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a plate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the reaction rates against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Visualizing the DHODH Inhibition Pathway

The following diagram illustrates the role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by quinoline-4-carboxylic acid derivatives.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multi-step enzymatic reactions Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Dihydroorotate->Orotate UMP UMP Orotate->UMP Further enzymatic steps Quinoline_Derivative 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid (and analogs) DHODH_enzyme DHODH Enzyme Quinoline_Derivative->DHODH_enzyme Inhibits

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives blocks pyrimidine synthesis.

Synthetic Approach

The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through multicomponent reactions such as the Doebner or Pfitzinger reactions. The general workflow for the Doebner reaction is outlined below.

Doebner_Reaction_Workflow Reactants Substituted Aniline + Substituted Benzaldehyde + Pyruvic Acid Reaction_Vessel Reaction in a suitable solvent (e.g., Ethanol) Reactants->Reaction_Vessel Mix Product 2-Aryl-quinoline-4-carboxylic acid Reaction_Vessel->Product Reflux

Caption: General workflow for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Doebner reaction.

Conclusion

This compound belongs to a class of compounds with significant potential in anticancer drug discovery. Based on the analysis of structurally related analogs, it is plausible that this compound exhibits inhibitory activity against DHODH and demonstrates antiproliferative effects against cancer cells. The structure-activity relationships discussed herein provide a framework for the rational design of more potent and selective quinoline-4-carboxylic acid derivatives. Further experimental validation is necessary to fully elucidate the biological profile of this compound and its potential as a therapeutic agent.

References

Benchmarking "6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" Against Standard Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include potential applications as anticancer, anti-inflammatory, and antiviral agents. This guide focuses on the specific compound, "6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid," providing a comparative benchmark against standard therapeutic agents.

The potential mechanisms of action for this class of compounds are diverse. In oncology, they have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.[1][2][3] Some quinoline derivatives also exhibit inhibitory effects on sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism and cell survival.[4][5][6][7][8] As anti-inflammatory agents, these compounds can modulate signaling pathways in immune cells, such as those induced by lipopolysaccharide (LPS). As antiviral agents, their inhibition of host cell DHODH can deplete the nucleotide pool necessary for viral replication.[9]

This guide will provide a comparative analysis of representative quinoline-4-carboxylic acid derivatives against standard compounds in anticancer, anti-inflammatory, and antiviral assays. Detailed experimental protocols for key assays are also included to facilitate further research and validation.

Comparative Analysis: Anticancer Activity

The antiproliferative activity of quinoline derivatives is often evaluated against a panel of cancer cell lines using cytotoxicity assays, such as the MTT assay. The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Illustrative Anticancer Activity of a Representative Bromo-Quinoline Derivative Compared to Standard Chemotherapeutic Agents.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Representative Bromo-Quinoline Derivative (Illustrative) HT29 (Colon)15.0[10]
C6 (Glioblastoma)15.4[10]
HeLa (Cervical)26.4[10]
Cisplatin (Standard) HeLa~5-10[11]
HT29~10-20
5-Fluorouracil (5-FU) (Standard) HT29240.8[10]
HeLa258.3[10]
C6243.6[10]
Doxorubicin (Standard) MCF-7 (Breast)~0.5-1

Note: The IC50 values for the representative bromo-quinoline derivative are for 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, as specific data for "this compound" is not available.

Comparative Analysis: Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives can be assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Table 2: Illustrative Anti-inflammatory Activity of a Representative Bromo-Quinazolinone Derivative Compared to a Standard NSAID.

Compound/DrugAssayIC50 (µg/mL)% Inhibition (at a given dose)Reference
Representative Bromo-Quinazolinone Derivative (Illustrative) Carrageenan-induced paw edema-83.55% at 40mg/kg[12]
Indomethacin (Standard) Carrageenan-induced paw edema-83.50% at 40mg/kg[12]
Ibuprofen (Standard) ROS Inhibition11.2-[13]

Note: The data for the representative bromo-quinazolinone derivative is for 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one, as specific data for "this compound" is not available.

Comparative Analysis: Antiviral Activity

The antiviral activity of quinoline derivatives is often linked to their inhibition of host cellular enzymes, such as DHODH, which are essential for viral replication. The efficacy is measured by the half-maximal effective concentration (EC50), the concentration of the compound that inhibits 50% of viral replication.

Table 3: Illustrative Antiviral Activity of a Representative Fluoro-Quinoline Carboxylic Acid DHODH Inhibitor.

CompoundVirusEC50 (nM)TargetReference
Representative Fluoro-Quinoline Derivative (C44) VSV2Human DHODH[9]
WSN-Influenza41Human DHODH[9]

Note: The data presented is for 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), a potent DHODH inhibitor, as specific antiviral data for "this compound" is not available.

Signaling Pathways and Experimental Workflows

To understand the potential mechanisms of action of "this compound," the following diagrams illustrate the key signaling pathways that are likely modulated by this class of compounds, as well as a typical experimental workflow for its evaluation.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH ETC Electron Transport Chain DHODH->ETC e- Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Inhibitor 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH Inhibition

DHODH Inhibition Pathway

SIRT3_Inhibition_Pathway cluster_Mitochondrion Mitochondrion SIRT3 SIRT3 MetabolicEnzymes Metabolic Enzymes (e.g., IDH2, SOD2) SIRT3->MetabolicEnzymes Deacetylation (Activation) Apoptosis Apoptosis SIRT3->Apoptosis Inhibition ROS ROS MetabolicEnzymes->ROS Detoxification Metabolism Metabolism & Energy Production MetabolicEnzymes->Metabolism ROS->Apoptosis High Levels Induce Proliferation Cell Proliferation Metabolism->Proliferation Inhibitor 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Inhibitor->SIRT3 Inhibition

SIRT3 Inhibition Pathway

LPS_Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Phosphorylation p_NFkB p-NF-κB NFkB->p_NFkB Nucleus Nucleus p_NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription Inhibitor 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Inhibitor->IKK Inhibition?

LPS-Induced Inflammation

Experimental_Workflow start Start: Compound Synthesis/ Procurement in_vitro In Vitro Screening start->in_vitro anticancer Anticancer Assays (e.g., MTT on Cancer Cell Lines) in_vitro->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., LPS-induced RAW 264.7) in_vitro->anti_inflammatory antiviral Antiviral Assays (e.g., Viral Replication Assay) in_vitro->antiviral data_analysis Data Analysis (IC50/EC50 Determination) anticancer->data_analysis anti_inflammatory->data_analysis antiviral->data_analysis mechanism Mechanism of Action Studies data_analysis->mechanism enzyme_assay Enzyme Inhibition Assays (e.g., DHODH, SIRT3) mechanism->enzyme_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) mechanism->pathway_analysis in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo end Conclusion: Therapeutic Potential Assessment in_vivo->end

References

The Quinoline-4-Carboxylic Acid Scaffold: A Comparative Analysis of Structure-Activity Relationships for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the structure-activity relationship (SAR) of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid and its analogs reveals key structural motifs for potent and selective inhibition of cancer-associated targets like VEGFR-2 and HDACs. This guide provides a comparative analysis of the available data, offering insights for researchers, scientists, and drug development professionals in the field of oncology.

The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The specific analog, this compound, presents a unique combination of substituents that suggests potential as a targeted therapeutic agent. This guide synthesizes the current understanding of the SAR for this class of compounds, drawing from studies on related analogs to elucidate the roles of the key structural components: the 6-bromo substituent, the 2-(3,4-dimethylphenyl) group, and the 4-carboxylic acid moiety.

Comparative Structure-Activity Relationship Analysis

While a systematic SAR study on this compound is not publicly available, analysis of related 2-phenylquinoline-4-carboxylic acid derivatives and other quinoline-based inhibitors provides valuable insights into the contribution of each structural component to the overall biological activity. The primary anticancer mechanisms associated with this scaffold are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).

Key Findings:
  • The Quinoline Core and 6-Position Substitution: The quinoline core serves as a rigid scaffold for the optimal orientation of the key pharmacophoric features. Substitution at the 6-position with a halogen, such as bromine, is a common strategy in the design of kinase inhibitors and other anticancer agents. The bromine atom can engage in halogen bonding and other hydrophobic interactions within the target protein's binding pocket, potentially enhancing binding affinity and selectivity.

  • The 2-Aryl Group: The nature and substitution pattern of the aryl group at the 2-position of the quinoline ring are critical determinants of potency and selectivity.

    • For VEGFR-2 inhibition , bulky and hydrophobic substituents at this position are generally favored. The 3,4-dimethylphenyl group in the target compound fits this profile, likely occupying a hydrophobic pocket in the ATP-binding site of the kinase.

    • In the context of HDAC inhibition , various substitutions on the 2-phenyl ring have been explored. While the 3,4-dimethyl substitution has not been explicitly detailed in the reviewed literature, studies on other analogs suggest that the electronic and steric properties of these substituents can fine-tune the inhibitory activity and selectivity against different HDAC isoforms.

  • The 4-Carboxylic Acid: The carboxylic acid group at the 4-position is a crucial feature for the biological activity of many quinoline-4-carboxylic acid derivatives. It often acts as a key hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the active site of target enzymes. Its esterification or replacement with other functional groups frequently leads to a significant reduction or loss of activity.

Quantitative Data on Related Analogs

To illustrate the SAR principles, the following table summarizes the biological activities of various 2-arylquinoline-4-carboxylic acid derivatives from the literature. It is important to note that these are not direct analogs of this compound but provide a comparative basis for understanding the impact of different substitutions.

Compound IDQuinoline Substitution (R1)2-Aryl Substitution (R2)TargetActivity (IC50)Reference
1 H2',5'-difluorophenylHDACs63.49% inhibition @ 2µM[1]
2 H4'-chlorophenylHDACs49.43% inhibition @ 2µM[1]
3 H4'-methoxyphenylHDACsLower potency[1]
4 H4'-(acrylamido)phenyl (amide)SIRT37.2 µM[2]
5 H4'-(acrylamido)phenyl (amide)SIRT132.6 µM[2]
6 H4'-(acrylamido)phenyl (amide)SIRT233.5 µM[2]

Note: The data presented is compiled from multiple sources and is intended for comparative analysis. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Signaling Pathway and Experimental Workflow

The development of potent and selective inhibitors requires a clear understanding of the targeted signaling pathways and robust experimental methodologies.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis Inhibitor 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental_Workflow cluster_workflow Experimental Workflow for Inhibitor Evaluation A Compound Synthesis & Characterization B In vitro Kinase Assay (e.g., VEGFR-2, HDAC) A->B Screening C Cell-based Assays (e.g., MTT for cytotoxicity) B->C Validation D SAR Analysis & Lead Optimization C->D Data Analysis D->A Feedback Loop E In vivo Studies D->E Candidate Selection

Caption: A typical experimental workflow for inhibitor development.

Experimental Protocols

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

  • Reaction Setup: A reaction mixture is prepared containing VEGFR-2 enzyme, a specific peptide substrate, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: The test compound, "this compound" or its analogs, is added at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed or an antibody-based method (e.g., ELISA) that detects the phosphorylated peptide.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal from the inhibitor-treated reactions to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the inhibitor concentration.

HDAC Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of histone deacetylases.

  • Reaction Components: The assay mixture typically includes a recombinant human HDAC enzyme, a fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue), and the test compound at varying concentrations.

  • Incubation: The reaction is incubated at 37°C to allow the HDAC enzyme to deacetylate the substrate.

  • Development: A developer solution is added, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths. The intensity of the fluorescence is proportional to the HDAC activity.

  • Data Analysis: The IC50 value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in the fluorescent signal compared to the control.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value for cytotoxicity is determined as the concentration of the compound that reduces the cell viability by 50% compared to untreated control cells.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Based on the analysis of related compounds, the key structural features—the 6-bromo substituent, the 3,4-dimethylphenyl group, and the 4-carboxylic acid—are all expected to contribute significantly to the compound's biological activity, likely through the inhibition of key cancer-related targets such as VEGFR-2 and HDACs. Further synthesis and biological evaluation of a focused library of analogs are warranted to precisely define the SAR and to optimize the potency, selectivity, and pharmacokinetic properties of this promising class of compounds. The experimental protocols provided herein offer a robust framework for such future investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, ensuring a secure laboratory environment.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations.[3]

  • Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene.[4]

  • Body Protection: A laboratory coat is essential to protect skin and clothing.[3][4]

  • Respiratory Protection: When handling the solid, powdered form, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.[3][4]

All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Avoid all personal contact, including inhalation of dust or vapors, and refrain from eating, drinking, or smoking in the handling area.[3]

Quantitative Hazard Data Summary

The following table summarizes the hazard statements for similar quinoline-based compounds, providing an indication of the potential risks associated with this compound.

Hazard StatementDescriptionReference Compound
H302Harmful if swallowed2-Bromo-6-(bromomethyl)pyridine
H315Causes skin irritation6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid
H319Causes serious eye irritation6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid
H335May cause respiratory irritation6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Note: This data is based on structurally similar compounds and should be used as a precautionary guide.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][5]

Experimental Protocol for Waste Management:

  • Waste Segregation: Collect all waste containing this compound, including contaminated labware and PPE, separately from other waste streams.[6] As a halogenated organic compound, it should be collected in a dedicated "halogenated waste" container.[7][8]

  • Container Selection: Use a compatible, leak-proof container for waste collection. Plastic containers are generally preferred for halogenated waste to avoid potential corrosion that can occur with metal cans.[7][9]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.[3]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][9] This area must be at or near the point of generation and away from incompatible materials such as acids, bases, and oxidizing agents.[6][7]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[6][10]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for pickup and final disposal.[9][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound waste_type Is it a solid, liquid, or contaminated material? start->waste_type collect Collect in a designated, compatible waste container. waste_type->collect All forms label Label container with: 'Hazardous Waste' Full Chemical Name All Components collect->label storage Store sealed container in a designated Satellite Accumulation Area (SAA). label->storage disposal Contact Environmental Health & Safety (EHS) or a licensed disposal company for pickup. storage->disposal end Proper Disposal Complete disposal->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid (CAS: 351155-45-8).[1] The following procedures are based on best practices for handling analogous quinoline-4-carboxylic acid derivatives, which are known to cause skin, eye, and respiratory irritation.[2][3][4] Adherence to these guidelines is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Category Potential Hazard Recommended Personal Protective Equipment (PPE)
Eye Contact Causes serious eye irritation.[2][4]Chemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing.[2][3]
Skin Contact Causes skin irritation.[2][4]Nitrile or neoprene gloves should be worn at all times. A standard laboratory coat is required, and a chemical-resistant apron is recommended when handling larger quantities.[2][3]
Inhalation May cause respiratory irritation.[2][4]All handling of the solid compound should be conducted in a certified chemical fume hood. For handling the powdered form, an N95 or higher particulate respirator is recommended to prevent inhalation of dust particles.[3]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation:

  • Donning PPE: Before handling the compound, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.

  • Work Area Setup: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3]

2. Handling:

  • Weighing and Transferring: When weighing the solid, do so within the fume hood to contain any airborne powder. Use a spatula for transfers to minimize dust generation.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

3. Post-Handling:

  • Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by washing.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and must be conducted in accordance with all local, state, and federal regulations.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and solutions containing the compound should be disposed of as hazardous chemical waste. Do not pour down the drain. The waste must be collected in a properly sealed and labeled container.

  • Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE: Lab Coat, Gloves, Goggles prep_area Prepare Workspace: Chemical Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer handle_dissolve Prepare Solution (if applicable) handle_transfer->handle_dissolve post_decon Decontaminate Surfaces and Glassware handle_dissolve->post_decon post_doff Doff PPE post_decon->post_doff post_wash Wash Hands post_doff->post_wash disp_solid Dispose of Solid Waste post_wash->disp_solid disp_chem Dispose of Chemical Waste post_wash->disp_chem

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.